Gomisin G
Description
See also: Schisandra chinensis fruit (part of).
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDWKHIQKPKRKY-DSASHONVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346778 | |
| Record name | Gomisin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62956-48-3 | |
| Record name | Gomisin G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gomisin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOMISIN G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4CV8T31X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gomisin G: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin G, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of significant interest within the scientific and drug development communities. Initially discovered as part of a broader effort to characterize the chemical constituents of this traditional medicinal plant, this compound has since demonstrated a range of potent biological activities. This technical guide provides an in-depth overview of the discovery, detailed isolation protocols, and key biological activities of this compound, with a focus on its effects on critical cellular signaling pathways.
Discovery
This compound was first identified during phytochemical investigations of Schisandra chinensis (Turcz.) Baill., a plant with a long history of use in traditional medicine. Early studies aimed at isolating and characterizing the bioactive lignans from the fruits of this plant led to the discovery of several novel compounds, including this compound. These initial isolations were typically achieved through extraction with nonpolar solvents like petroleum ether from the dried fruits, followed by chromatographic separation.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol outlines a general method for the extraction of lignans, including this compound, from Schisandra chinensis fruit.
1. Plant Material Preparation:
-
Air-dry the mature fruits of Schisandra chinensis.
-
Grind the dried fruits into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material in 80% aqueous ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Perform the extraction three times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
3. Solvent Partitioning:
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being relatively nonpolar, will preferentially partition into the n-hexane and ethyl acetate fractions.
Protocol 2: Preparative Isolation by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method for the preparative separation of similar lignans from Schisandra chinensis and is suitable for the isolation of this compound.[1][2]
1. Sample Preparation:
-
Subject the n-hexane or ethyl acetate fraction from Protocol 1 to preliminary purification on a macroporous resin column (e.g., D101).
-
Elute the column with a gradient of ethanol in water.
-
Collect and concentrate the fractions containing the target lignans to yield a crude extract for HSCCC.
2. HSCCC Procedure:
-
Two-phase solvent system: Prepare a mixture of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:0.9:0.9:1.
-
Equilibration: Thoroughly mix the two phases and allow them to separate in a separatory funnel. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the stationary phase.
-
Rotate the column at a constant speed (e.g., 800 rpm).
-
Pump the mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min).
-
-
Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the tail outlet), inject the crude extract (dissolved in a small volume of the biphasic solvent system).
-
Elution and Fractionation: Continuously pump the mobile phase through the column. Collect fractions of the effluent at regular intervals.
-
Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.
Quantitative Data
The following tables summarize key quantitative data related to the isolation and biological activity of this compound and related lignans.
| Parameter | Value | Reference |
| Purity of Gomisin A after HSCCC | 99.1% | [1][2] |
| Recovery of Gomisin A from crude extract | 90% (36 mg from 400 mg) | [1][2] |
Table 1: Isolation and Purification Data for Gomisin A (as a proxy for this compound).
| Compound | Biological Activity | Cell Line | IC50 / EC50 | Reference |
| This compound | Anti-HIV | H9 lymphocytes | EC50: 0.006 µg/mL | [3][4] |
| Gomisin J (halogenated derivative) | Anti-HIV | MT-4 T cells | EC50: 0.1 to 0.5 µM | [5][6] |
| Gomisin L1 | Cytotoxicity | A2780 ovarian cancer | IC50: 21.92 ± 0.73 µM | [7] |
| Gomisin L1 | Cytotoxicity | SKOV3 ovarian cancer | IC50: 55.05 ± 4.55 µM | [7] |
| Gomisin B analogue (5b) | Cytotoxicity | SIHA cervical cancer | IC50: 0.24 µM | [8] |
Table 2: Bioactivity Data for this compound and Related Lignans.
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Isolation
The logical flow for the isolation and purification of this compound from Schisandra chinensis is depicted below.
Caption: Workflow for the extraction and isolation of this compound.
This compound-Mediated Inhibition of the PI3K/Akt Signaling Pathway
This compound has been shown to exert anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of preparative high-speed counter-current chromatography for isolation and separation of schizandrin and gomisin A from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-AIDS agents--XXVI. Structure-activity correlations of gomisin-G-related anti-HIV lignans from Kadsura interior and of related synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]
- 8. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gomisin G Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Biosynthesis of a Promising Bioactive Lignan from Schisandra chinensis
Gomisin G, a dibenzocyclooctadiene lignan found in the medicinal plant Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating data on precursor molecules, key enzymatic steps, and regulatory elements. It also outlines detailed experimental protocols for the investigation of this pathway and presents quantitative data where available.
The Core Biosynthetic Pathway: From Phenylpropanoids to Dibenzocyclooctadiene Lignans
The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be broadly divided into three major stages:
-
Phenylpropanoid Pathway: The initial steps involve the conversion of the amino acid L-phenylalanine to monolignols, the primary building blocks of lignans.
-
Lignan-Specific Pathway: This stage begins with the oxidative coupling of two monolignol units to form the basic lignan scaffold.
-
Dibenzocyclooctadiene Lignan Formation: A series of enzymatic modifications, primarily catalyzed by cytochrome P450 enzymes, leads to the formation of the characteristic eight-membered ring structure of this compound and related compounds.
A detailed, step-by-step schematic of the proposed biosynthetic pathway is presented below.
Gomisin G: A Technical Guide on Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin G is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1] As a member of a class of bioactive compounds, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities and therapeutic potential of this compound, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities, with the most extensively studied being its anticancer effects and its role in muscle physiology. These activities are underpinned by its ability to modulate key cellular signaling pathways.
Anticancer Activity
This compound has demonstrated significant potential as an anticancer agent, particularly against aggressive cancer subtypes that are often resistant to conventional therapies.
1.1.1. Triple-Negative Breast Cancer (TNBC)
This compound selectively suppresses the viability of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, while showing minimal effect on non-TNBC cell lines like MCF-7 and T47D.[2] The primary mechanism is not the induction of apoptosis, but rather the suppression of cell proliferation through cell cycle arrest.[2]
The core mechanism involves the inhibition of the PI3K/AKT signaling pathway. Treatment with this compound leads to a drastic inhibition of AKT phosphorylation.[2] This, in turn, leads to a proteasome-dependent decrease in Cyclin D1 levels and a reduction in both total and phosphorylated retinoblastoma tumor suppressor protein (Rb).[2] The downstream effect is a G1 phase cell cycle arrest, thereby halting the proliferation of TNBC cells.[2]
1.1.2. Colon Cancer
In colon cancer cells, specifically the LoVo cell line, this compound has been shown to significantly suppress cell viability and colony formation.[3] Similar to its action in TNBC, this compound reduces the phosphorylation level of AKT, indicating a suppression of the PI3K-AKT signaling pathway.[3] However, in colon cancer, it does not appear to affect the MAP kinase pathway, as the phosphorylation levels of ERK and p38 remain unchanged.[3] In addition to inhibiting proliferation, this compound also induces apoptosis in colon cancer cells, as evidenced by an increase in cleaved poly-ADP ribose polymerase (PARP) and Caspase-3 proteins.[3]
Muscle Strength and Mitochondrial Biogenesis
This compound has shown therapeutic potential for treating disuse muscle atrophy.[4] In animal models, oral administration of this compound increased the cross-sectional area and muscle strength of atrophic muscles.[4][5]
The underlying mechanism involves a dual action: reducing muscle degradation and promoting protein synthesis and mitochondrial function.[4][5] this compound decreases the expression of muscle atrophic factors like myostatin, atrogin-1, and MuRF1, while simultaneously increasing the expression of protein synthesis factors such as mTOR and 4E-BP1.[4][5]
Crucially, this compound enhances mitochondrial biogenesis and function through the Sirt1/PGC-1α signaling pathway.[4][5] This leads to an increase in mitochondrial DNA content and ATP levels.[4][5] It also promotes a switch from fast-twitch glycolytic muscle fibers to slow-twitch oxidative fibers, which are more resistant to fatigue.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Anticancer Effects of this compound on Cell Viability
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Suppressed viability | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Suppressed viability | [2] |
| LoVo | Colon Cancer | 10 µM | Significant reduction in colony formation | [3] |
Table 2: Effects of this compound on Key Signaling Proteins
| Target Protein | Cell Line | Concentration | Effect | Reference |
| p-AKT | MDA-MB-231 | Not specified | Drastically inhibited phosphorylation | [2] |
| Cyclin D1 | MDA-MB-231 | Not specified | Decreased protein level (proteasome-dependent) | [2] |
| p-AKT | LoVo | 10 µM | Significantly reduced phosphorylation | [3] |
| Cleaved PARP | LoVo | 10 µM | Prominently increased | [3] |
| Cleaved Caspase-3 | LoVo | 10 µM | Increased | [3] |
| Myostatin, Atrogin-1, MuRF1 | Disuse Atrophic Muscle (mice) | 1 mg/kg/day (oral) | Decreased expression | [4][5] |
| mTOR, 4E-BP1 | Disuse Atrophic Muscle (mice) | 1 mg/kg/day (oral) | Increased expression | [4][5] |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.
PI3K/AKT Pathway in Cancer
In both triple-negative breast cancer and colon cancer, this compound targets the PI3K/AKT pathway. By inhibiting the phosphorylation of AKT, a central node in this pro-survival pathway, this compound effectively curtails downstream signals that promote cell proliferation and inhibit apoptosis.
Caption: this compound inhibits cancer cell proliferation and promotes apoptosis by suppressing the AKT signaling pathway.
Sirt1/PGC-1α Pathway in Muscle Atrophy
This compound's beneficial effects on muscle are mediated by the activation of the Sirt1/PGC-1α pathway, a master regulator of mitochondrial biogenesis.
Caption: this compound enhances mitochondrial biogenesis in muscle via the Sirt1/PGC-1α signaling pathway.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on this compound.
Cell Culture and Viability Assays
-
Cell Lines and Culture: TNBC (MDA-MB-231, MDA-MB-468) and colon cancer (LoVo) cell lines are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[2][3]
-
Cell Viability Assay (MTT): Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours). Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.
-
Colony Formation Assay: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and treated with this compound. The medium is changed every 2-3 days for a period of 10-14 days to allow for colony formation. Colonies are then fixed with methanol and stained with crystal violet. The number of colonies is counted to assess the long-term proliferative capacity of the cells.[3]
Western Blot Analysis
-
Protein Extraction: Cells are treated with this compound, harvested, and washed with ice-cold PBS. Cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., AKT, p-AKT, Cyclin D1, Caspase-3, β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[2][3]
In Vivo Disuse Muscle Atrophy Model
-
Animal Model: Disuse muscle atrophy is induced in mice (e.g., C57BL/6N male mice) via immobilization of one hindlimb using methods like spiral wire immobilization for a period of two weeks.[4][5]
-
Drug Administration: Following the immobilization period, mice are orally administered this compound (e.g., 1 mg/kg/day) for a subsequent period of two weeks.[4][5]
-
Functional Assessment: Muscle strength is measured using a grip strength meter.
-
Histological and Molecular Analysis: After the treatment period, gastrocnemius (GA) muscles are excised. A portion of the muscle is used for histological analysis (e.g., H&E staining to measure cross-sectional area), while the remainder is used for molecular analysis (e.g., Western blotting for protein expression, qPCR for gene expression, and assays for mitochondrial DNA content and ATP levels).[4][5]
Caption: General experimental workflows for in vitro and in vivo evaluation of this compound's biological activity.
Conclusion and Future Directions
This compound, a natural lignan from Schisandra chinensis, demonstrates significant therapeutic potential, particularly in oncology and muscle physiology. Its ability to selectively inhibit the proliferation of aggressive cancers like TNBC and colon cancer by targeting the PI3K/AKT pathway is a promising avenue for drug development.[2][3] Furthermore, its unique capacity to improve muscle strength and mitochondrial function via the Sirt1/PGC-1α pathway highlights its potential as a treatment for muscle atrophy.[4][5]
Future research should focus on several key areas. Comprehensive preclinical studies are needed to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound. Further investigation into its efficacy in a broader range of cancer types and other muscle-wasting conditions is warranted. Elucidating additional molecular targets and signaling pathways will provide a more complete understanding of its mechanism of action. Ultimately, the development of optimized formulations and delivery systems could enhance its bioavailability and therapeutic efficacy, paving the way for potential clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses the Growth of Colon Cancer Cells by Attenuation of AKT Phosphorylation and Arrest of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gomisin G: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gomisin G is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Modern research has identified lignans as the primary bioactive constituents responsible for the therapeutic effects of S. chinensis. Among them, this compound has garnered significant attention for its potent pharmacological activities, including anti-cancer and anti-HIV properties.[1] At the core of its therapeutic potential are its robust antioxidant and anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning these effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development.
Antioxidant Effects of this compound
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathogenic factor in numerous diseases. This compound combats oxidative stress through multiple mechanisms, including the enhancement of mitochondrial function and potential activation of endogenous antioxidant pathways.
Mechanism of Action: Enhancing Mitochondrial Biogenesis
Mitochondria are the primary source of cellular ROS. Dysfunctional mitochondria produce excessive ROS and have a diminished capacity for ATP synthesis. This compound has been shown to improve muscle strength in disuse atrophy models by enhancing mitochondrial biogenesis and function.[2] The key signaling pathway involved is the Sirtuin 1 (Sirt1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) axis.
-
Sirt1/PGC-1α Pathway: this compound activates Sirt1, which in turn deacetylates and activates PGC-1α. PGC-1α is a master regulator of mitochondrial biogenesis. Activated PGC-1α promotes the expression of downstream targets, including Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), which are essential for the replication and transcription of mitochondrial DNA and the synthesis of mitochondrial proteins.[2] This leads to an increase in mitochondrial DNA content, improved ATP levels, and enhanced cytochrome c oxidase (COX) activity, collectively indicating a restoration of mitochondrial health and a reduction in oxidative stress.[2]
Mechanism of Action: Direct Antioxidant Activity
While the primary antioxidant mechanism appears to be indirect via signaling pathways, studies have also identified this compound as a key contributor to the overall free radical scavenging activity of Schisandra chinensis extracts.[3][4] Assays evaluating the inhibition of tyrosine-nitration also indicate that this compound possesses some direct antiradical activity.[5]
Quantitative Data: Antioxidant Effects
The following table summarizes the key quantitative findings related to this compound's antioxidant effects.
| Parameter | Model System | Treatment | Result | Reference |
| Mitochondrial DNA Content | Gastrocnemius muscle of mice | This compound | Significant Increase | [2] |
| ATP Levels | Gastrocnemius muscle of mice | This compound | Significant Increase | [2] |
| COX Activity | H₂O₂-treated C2C12 myotubes | This compound | Dose-dependent Increase | [2] |
| Antioxidant Contribution | S. chinensis extract | N/A | Identified as a key contributor to DPPH and ABTS scavenging activity | [3][4] |
Anti-inflammatory Effects of this compound
Chronic inflammation is a driving factor in the progression of many diseases. This compound exerts significant anti-inflammatory effects, primarily by targeting key signaling nodes that regulate the expression of pro-inflammatory mediators. While much of the detailed pathway analysis has been performed on closely related gomisins, the consistent inhibition of the AKT pathway by this compound provides a clear mechanism for its activity.[1][6]
Mechanism of Action: Inhibition of the AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and inflammation. In various cancer models, this compound has been shown to be a potent inhibitor of AKT phosphorylation (activation).[1][6][7] This action has direct anti-inflammatory consequences, as AKT is known to be upstream of several pro-inflammatory transcription factors, including NF-κB. By suppressing AKT phosphorylation, this compound effectively blocks downstream inflammatory signaling.[1] This inhibitory action leads to a reduction in key inflammatory and proliferative proteins, such as Cyclin D1, resulting in cell cycle arrest at the G1 phase.[1][6]
Probable Mechanisms: Inhibition of NF-κB and MAPK Pathways
Numerous studies on other lignans from S. chinensis, such as Gomisin A, J, and N, have demonstrated potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]
-
NF-κB Pathway: This pathway is centrally involved in the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Gomisin A, for example, prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[8]
-
MAPK Pathway: The MAPK family (including ERK, JNK, and p38) regulates cellular responses to a wide range of stimuli, including inflammatory signals. Gomisins J and N have been shown to block the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[9]
Given the structural similarity and the established inhibition of the upstream AKT pathway by this compound, it is highly probable that it also exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK cascades.
Quantitative Data: Anti-proliferative and Pro-apoptotic Effects
The anti-inflammatory action of this compound, particularly its effect on signaling pathways like AKT, is closely linked to its anti-cancer properties. The table below summarizes quantitative data on these effects in cancer cell lines, which serve as a proxy for its potent signaling inhibition.
| Parameter | Model System | Treatment | Result | Reference |
| Cell Viability | MDA-MB-231 (TNBC) cells | 1-10 µM this compound (3-5 days) | Dose-dependent suppression of viability | [6] |
| Cell Viability | LoVo (colon cancer) cells | 1-10 µM this compound (3-5 days) | Dose and time-dependent inhibition of growth | [1][10] |
| AKT Phosphorylation | MDA-MB-231 cells | 10 µM this compound | Drastic inhibition | [6] |
| AKT Phosphorylation | LoVo cells | 10 µM this compound (24 h) | Significant reduction | [1] |
| Cyclin D1 Levels | MDA-MB-231 cells | 10 µM this compound (72 h) | Significant decrease | [1][6] |
| Cell Cycle | MDA-MB-231 & LoVo cells | 10 µM this compound (72 h) | Arrest in G1 phase | [1][6][10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antioxidant and anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human triple-negative breast cancer (MDA-MB-231), human colon cancer (LoVo), and murine myoblast (C2C12) cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[11]
-
Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 1-10 µM). The final DMSO concentration in the medium is typically kept below 0.1% to avoid solvent-induced toxicity.[10] For inflammatory stimulation, cells are often pre-treated with this compound for 1-2 hours before the addition of an inflammatory agent like LPS (0.1-1 µg/mL) or TNF-α (10 ng/mL).[8][12]
Western Blotting
-
Purpose: To detect the expression levels and phosphorylation status of target proteins (e.g., AKT, p-AKT, ERK, p-ERK, Cyclin D1).
-
Protocol:
-
Lysis: After treatment, cells are washed with cold PBS and lysed on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA or Bradford protein assay.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by molecular weight using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.[7][13]
-
Cell Viability (MTT) Assay
-
Purpose: To measure the cytotoxic or anti-proliferative effects of this compound.
-
Protocol:
-
Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells/well and allowed to attach overnight.[14]
-
Treatment: Cells are treated with various concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[14]
-
Cell Cycle Analysis
-
Purpose: To determine the effect of this compound on cell cycle progression.
-
Protocol:
-
Harvesting: After treatment (e.g., with 10 µM this compound for 72 h), cells are harvested by trypsinization.[7]
-
Fixation: Cells are washed with cold PBS and fixed in ice-cold 70% ethanol overnight at 4°C.[7][11]
-
Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is quantified using analysis software.[7][10]
-
Intracellular ROS Detection
-
Purpose: To measure the levels of intracellular ROS.
-
Protocol:
-
Treatment: Cells are treated with this compound with or without an oxidative stimulus (e.g., H₂O₂).
-
Staining: Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[15]
-
Analysis: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader.[11][15]
-
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential through its dual-action antioxidant and anti-inflammatory properties. Its ability to enhance mitochondrial biogenesis via the Sirt1/PGC-1α pathway provides a robust mechanism for mitigating cellular oxidative stress.[2] Concurrently, its well-defined inhibitory effect on the pro-inflammatory AKT signaling pathway, and likely on the downstream NF-κB and MAPK cascades, allows it to effectively quell inflammatory responses.[1][6] These mechanisms are intrinsically linked to its observed anti-proliferative effects in various cancer models.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Pharmacokinetic and Safety Profiling: Establishing the ADME (absorption, distribution, metabolism, and excretion) properties and comprehensive toxicology of this compound.
-
In Vivo Efficacy: Validating its therapeutic effects in preclinical animal models of diseases driven by oxidative stress and inflammation, such as neurodegenerative disorders, metabolic syndrome, and inflammatory bowel disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and drug-like properties.
By leveraging the foundational mechanisms outlined in this guide, the scientific community can further unlock the therapeutic potential of this compound for a range of complex human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses the Growth of Colon Cancer Cells by Attenuation of AKT Phosphorylation and Arrest of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Gomisin G's Role in Mitochondrial Biogenesis: A Technical Guide
Abstract
Gomisin G, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a significant modulator of cellular energy metabolism, primarily through the enhancement of mitochondrial biogenesis. This technical guide delineates the molecular mechanisms, summarizes the key quantitative data from preclinical studies, and provides detailed experimental protocols relevant to the investigation of this compound's effects. The core of its action lies in the activation of the SIRT1/PGC-1α signaling pathway, a central regulatory axis for mitochondrial proliferation and function. This document is intended for researchers, scientists, and drug development professionals exploring therapeutic agents for conditions linked to mitochondrial dysfunction, such as muscle atrophy.
Core Mechanism of Action: The SIRT1/PGC-1α Signaling Axis
Mitochondrial biogenesis is a complex process orchestrated by a cascade of signaling molecules that culminates in the synthesis of new mitochondrial components. The primary pathway implicated in the action of this compound involves Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
1.1 The SIRT1/PGC-1α Pathway
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism and stress resistance.[1][2] It deacetylates and thereby activates PGC-1α, a master regulator of mitochondrial biogenesis.[1][[“]] Activated PGC-1α co-activates nuclear respiratory factor 1 (NRF1), which in turn stimulates the expression of mitochondrial transcription factor A (TFAM).[4][5][6] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), directly driving the synthesis of new mitochondria.[6][7]
1.2 this compound's Engagement of the Pathway
Preclinical studies demonstrate that this compound stimulates this pathway to enhance mitochondrial function.[4][5] In models of cellular stress and muscle atrophy, treatment with this compound leads to the upregulation of SIRT1. This initiates the downstream signaling cascade, increasing the expression and activity of PGC-1α, NRF1, and TFAM.[4][5] The culmination of this pathway activation is an observable increase in mitochondrial mass, mtDNA content, and functional capacity.[4][5]
Preclinical Evidence and Quantitative Data
The effects of this compound on mitochondrial biogenesis have been quantified in both in vitro and in vivo models. The primary evidence comes from studies on hydrogen peroxide (H₂O₂)-treated C2C12 myotubes (a model for oxidative stress) and a mouse model of disuse muscle atrophy.[4][5]
2.1 In Vitro Data: C2C12 Myotubes
C2C12 myotubes treated with H₂O₂ exhibit mitochondrial dysfunction. Subsequent treatment with this compound dose-dependently reverses these effects and enhances mitochondrial markers.
Table 1: Effect of this compound on Protein Expression in H₂O₂-Treated C2C12 Myotubes
| Protein Target | This compound Conc. (µM) | Fold Change vs. H₂O₂ Control |
|---|---|---|
| SIRT1 | 10 | ~1.8x Increase |
| PGC-1α | 10 | ~1.6x Increase |
| NRF1 | 10 | ~1.5x Increase |
| TFAM | 10 | ~1.7x Increase |
Data derived from Western Blot analyses in published studies.[4]
Table 2: Effect of this compound on Mitochondrial Function in H₂O₂-Treated C2C12 Myotubes
| Functional Marker | This compound Conc. (µM) | Change vs. H₂O₂ Control |
|---|---|---|
| COX Activity | 10 | Significant Increase |
| Puromycin Incorporation | 2.5 | Gradual Increase |
| 5 | Gradual Increase | |
| 10 | Gradual Increase |
COX (Cytochrome c oxidase) activity is a marker of mitochondrial respiratory chain function. Puromycin incorporation is a marker of protein synthesis.[4][5]
2.2 In Vivo Data: Disuse Muscle Atrophy Model
In a mouse model where muscle atrophy was induced by hindlimb immobilization, oral administration of this compound (1 mg/kg/day) for two weeks improved muscle strength and mitochondrial parameters in the gastrocnemius (GA) muscle.[4][5]
Table 3: Effect of this compound on Muscle and Mitochondrial Parameters In Vivo
| Parameter | Group | Result |
|---|---|---|
| Grip Strength | Immobilization + this compound | Significant Increase vs. Immobilization Vehicle |
| Mitochondrial DNA (mtDNA) Content | Immobilization + this compound | Significant Increase vs. Immobilization Vehicle |
| ATP Levels | Immobilization + this compound | Significant Increase vs. Immobilization Vehicle |
Data derived from studies on C57BL/6N male mice with induced disuse muscle atrophy.[4][5]
Key Experimental Methodologies
Reproducible and rigorous experimental design is crucial for assessing the impact of compounds on mitochondrial biogenesis. The following protocols are based on methodologies cited in the research of this compound.[4]
3.1 Cell Culture and Treatment
-
Cell Line: C2C12 mouse myoblasts.
-
Proliferation: Culture cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation: Once cells reach ~80-90% confluency, switch to a differentiation medium (DMEM with 2% horse serum). Maintain for 4-6 days to allow for myotube formation.
-
Induction of Stress: Treat differentiated myotubes with 1 mM H₂O₂ for a specified duration (e.g., 2-4 hours) to induce oxidative stress and mitochondrial dysfunction.
-
This compound Treatment: Following H₂O₂ removal, treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for 24 hours.
3.2 Western Blot Analysis
-
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour. Incubate with primary antibodies (e.g., anti-SIRT1, anti-PGC-1α, anti-NRF1, anti-TFAM, anti-β-actin) overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system. Quantify band density using software like ImageJ.
3.3 Mitochondrial DNA (mtDNA) Content Analysis
-
DNA Extraction: Isolate total genomic DNA from tissue or cell samples using a commercial kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for a mitochondrially-encoded gene (e.g., COX I) and a nuclear-encoded gene (e.g., β-actin) for normalization.
-
Calculation: The relative mtDNA content is determined by the ratio of the copy number of the mitochondrial gene to the nuclear gene.[8]
3.4 ATP Level Measurement
-
Sample Preparation: Homogenize tissue or lyse cells according to the manufacturer's instructions for a commercial ATP assay kit.
-
Assay: Use a luciferase-based assay to measure ATP levels. The light produced is proportional to the ATP concentration.
-
Normalization: Normalize ATP levels to the total protein concentration of the sample.
Broader Physiological Impact and Logical Relationships
The activation of mitochondrial biogenesis by this compound is not an isolated event. It is part of a broader physiological response that counters cellular stress and improves tissue function, particularly in skeletal muscle.
The primary effect of enhanced mitochondrial biogenesis is an increase in oxidative capacity. This leads to a shift in muscle fiber composition, favoring slow-type oxidative fibers (type I, 2A) over fast-type glycolytic fibers (type 2B), which are more resistant to fatigue.[4][5] Concurrently, this compound has been shown to decrease the expression of muscle atrophy factors (e.g., atrogin-1, MuRF1) while increasing factors involved in protein synthesis (e.g., mTOR).[4][5] This dual action—boosting energy production and promoting an anabolic state—results in improved muscle strength and function.[4]
Conclusion and Future Directions
This compound robustly promotes mitochondrial biogenesis through the activation of the SIRT1/PGC-1α/NRF1/TFAM signaling axis. This mechanism has been validated with quantitative data in both cellular and animal models of muscle stress and atrophy. The detailed methodologies provided herein offer a framework for further investigation into this compound and other potential mitochondrial-targeting therapeutics.
Future research should aim to:
-
Elucidate the direct molecular target of this compound that leads to SIRT1 activation.
-
Investigate the efficacy of this compound in other models of mitochondrial dysfunction, such as neurodegenerative diseases and age-related metabolic disorders.
-
Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for potential clinical applications.
By targeting the fundamental process of mitochondrial biogenesis, this compound represents a promising candidate for the development of novel therapies aimed at restoring cellular energy and function.
References
- 1. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of SIRT1 in aging: Roles in mitochondrial function and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The regulation of mitochondrial transcription factor A (Tfam) expression during skeletal muscle cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Mitochondrial assay [bio-protocol.org]
Gomisin G interaction with cytochrome P450 enzymes
An In-depth Technical Guide on the Interaction of Gomisin G with Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant widely used in traditional medicine.[1][2] Lignans from this plant are known for their diverse pharmacological activities, including anti-HIV activity and potential therapeutic effects on muscle atrophy.[2][3] As the use of herbal medicines concurrently with synthetic drugs increases, understanding the potential for herb-drug interactions (HDI) is critical.[2] Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, are responsible for the metabolism of a vast number of clinically used drugs.[2][4] Inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially causing adverse events. This guide provides a detailed technical overview of the interaction between this compound and CYP450 enzymes, focusing on its inhibitory effects, the experimental protocols used for its characterization, and the potential clinical implications.
Inhibitory Effects of this compound on Cytochrome P450 Enzymes
In vitro studies have demonstrated that this compound is a potent inhibitor of the major human drug-metabolizing enzymes, CYP3A4 and CYP3A5.[1][2] The presence of a methylenedioxy group in its structure is considered a key feature for its inhibitory effect on CYP3A4 activity.[2]
CYP3A4 and CYP3A5 Inhibition
This compound strongly inhibits metabolic reactions catalyzed by both CYP3A4 and CYP3A5. Studies using specific probe substrates have shown significant inhibition, with IC50 values in the low micromolar to nanomolar range.[2][5] The probe reactions inhibited by this compound include midazolam 1′-hydroxylation, nifedipine oxidation, and testosterone 6β-hydroxylation.[1][2]
A notable characteristic of this compound is its differential inhibitory activity towards CYP3A isoforms. Research indicates that this compound shows a stronger inhibitory effect on CYP3A5 than on CYP3A4, a behavior that appears to be independent of the substrate used.[1][2] This contrasts with other related lignans, like Gomisin C, where the inhibitory preference for CYP3A4 or CYP3A5 is substrate-dependent.[1][2] Molecular docking simulations suggest that this difference may be due to hydrogen-bond interactions between this compound and the CYP3A5 enzyme.[1][2]
The potent inhibition of CYP3A enzymes by this compound points to a high potential for clinically significant herb-drug interactions. It is estimated that the presence of this compound could increase the area under the curve (AUC) of drugs metabolized by CYP3A by a substantial margin, potentially ranging from 2% to as high as 3190%.[1][2]
Data Presentation: Quantitative Inhibitory Effects
The following table summarizes the quantitative data on the inhibition of CYP3A4 and CYP3A5 by this compound from in vitro studies.
| CYP Isoform | Probe Substrate | Experimental System | IC50 Value (µM) | Reference |
| CYP3A4 | Midazolam 1′-hydroxylation | Recombinant Human CYP3A4 | 0.19 | [5] |
| CYP3A4 | Midazolam 1′-hydroxylation | Recombinant Human CYP3A4 | 0.2 ± 0.0 | [2] |
| CYP3A5 | Midazolam 1′-hydroxylation | Recombinant Human CYP3A5 | 0.01 ± 0.0 | [2] |
| CYP3A4 | Nifedipine Oxidation | Recombinant Human CYP3A4 | 2.5 ± 0.3 | [2] |
| CYP3A5 | Nifedipine Oxidation | Recombinant Human CYP3A5 | 0.4 ± 0.0 | [2] |
| CYP3A4 | Testosterone 6β-hydroxylation | Recombinant Human CYP3A4 | 0.8 ± 0.1 | [2] |
| CYP3A5 | Testosterone 6β-hydroxylation | Recombinant Human CYP3A5 | 0.1 ± 0.0 | [2] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro assay used to determine the inhibitory effect of this compound on CYP3A4 and CYP3A5 activity. This protocol is based on methodologies described in the cited literature.[2]
Protocol: In Vitro CYP3A Inhibition Assay
1. Objective: To determine the 50% inhibitory concentration (IC50) of this compound on CYP3A4 and CYP3A5 activity using specific probe substrates.
2. Materials:
-
Recombinant human CYP3A4 or CYP3A5 enzymes (rhCYP) or pooled Human Liver Microsomes (HLMs).
-
This compound (test inhibitor).
-
Probe substrates: Midazolam, Nifedipine, or Testosterone.
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
Authentic standards for metabolites (e.g., 1'-hydroxymidazolam, oxidized nifedipine, 6β-hydroxytestosterone).
3. Procedure:
-
Preparation of Incubation Mixtures: A typical incubation mixture (final volume of 200 µL) is prepared in potassium phosphate buffer. The mixture contains the CYP enzyme source (rhCYP or HLMs), a probe substrate at a concentration near its Km value, and varying concentrations of this compound.
-
Pre-incubation: The mixture of enzyme, substrate, and inhibitor is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH-generating system.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction rate is linear with time and protein concentration.
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent, typically 100 µL of ice-cold acetonitrile.
-
Sample Processing: The terminated reaction mixture is centrifuged at high speed (e.g., 20,000g for 20 minutes at 4°C) to pellet the protein.
-
Analysis: An aliquot of the supernatant is transferred to an auto-injector vial for analysis.
4. Analytical Method (UFLC):
-
The concentrations of the metabolites are quantified using an Ultra-Fast Liquid Chromatography (UFLC) system equipped with a UV detector.[2]
-
A C18 analytical column (e.g., SHIMADZU VP-ODS, 5 µm, 150 mm × 2.1 mm) is used for separation.[2]
-
A gradient mobile phase, typically consisting of methanol and water, is employed.[2]
-
The column temperature is maintained at 40°C.[2]
-
Metabolites are detected at specific wavelengths (e.g., 254 nm for midazolam metabolites, 237 nm for nifedipine metabolites, and 245 nm for testosterone metabolites).[2]
5. Data Analysis:
-
The rate of metabolite formation is calculated for each concentration of this compound.
-
The percentage of inhibition is determined relative to a control incubation containing no inhibitor.
-
The IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity, is calculated by fitting the inhibition data to a suitable model using non-linear regression analysis.
Visualizations
Caption: Workflow for an in vitro CYP450 inhibition assay.
Caption: this compound shows stronger inhibition of CYP3A5 than CYP3A4.
References
- 1. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and this compound, two lignan analogs derived from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and this compound, two lignan analogs derived from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Anticancer Properties of Gomisin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin G, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This technical guide provides a comprehensive overview of the in vitro anticancer properties of this compound, detailing its effects on various cancer cell lines, the underlying molecular mechanisms, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated across different human cancer cell lines. The following tables summarize the quantitative data available from published studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly quantified | 72 | MTT |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly quantified | 72 | MTT |
| LoVo | Colon Cancer | Not explicitly quantified (Significant dose-dependent inhibition observed up to 10 µM) | 24, 48, 72 | MTT |
Note: While several studies demonstrate a dose-dependent inhibition of cell viability, specific IC50 values for this compound are not consistently reported in the currently available literature. The provided information reflects the qualitative and semi-quantitative findings.
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Markers |
| MDA-MB-231 | G1 phase arrest | No significant apoptosis | ↓ p-AKT, ↓ Cyclin D1, ↓ p-Rb |
| MDA-MB-468 | G1 phase arrest | Not determined | Not determined |
| LoVo | Sub-G1 phase accumulation | Yes | ↓ p-AKT, ↓ Cyclin D1, ↓ p-Rb, ↑ Cleaved PARP, ↑ Cleaved Caspase-3 |
Core Mechanisms of Action
This compound exhibits its anticancer effects primarily through the modulation of key signaling pathways involved in cell proliferation and survival. The mechanism of action appears to be cell-type dependent.
Inhibition of the PI3K/AKT Signaling Pathway
A consistent finding across studies is the ability of this compound to inhibit the phosphorylation of AKT, a crucial node in the PI3K/AKT signaling pathway that promotes cell survival and proliferation. By suppressing AKT activation, this compound effectively downregulates downstream signaling cascades.
Induction of G1 Cell Cycle Arrest
In both triple-negative breast cancer (TNBC) and colon cancer cells, this compound has been shown to induce G1 phase cell cycle arrest.[1][2] This is achieved through the downregulation of Cyclin D1 and the subsequent hypophosphorylation of the retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for entry into the S phase.
Induction of Apoptosis in a Cell-Type Specific Manner
Interestingly, the apoptotic effect of this compound is cell-type specific. In TNBC cell lines such as MDA-MB-231, this compound does not induce significant apoptosis.[3] In contrast, in the LoVo colon cancer cell line, this compound is a potent inducer of apoptosis, as evidenced by the accumulation of cells in the sub-G1 phase, Annexin V staining, and the cleavage of PARP and Caspase-3.[1][2]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in TNBC Cells
Caption: this compound signaling in TNBC cells.
This compound Signaling Pathway in Colon Cancer Cells
Caption: this compound signaling in colon cancer cells.
Experimental Workflow for In Vitro Analysis
Caption: General experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature on this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Preparation: Culture and treat cells with this compound as described above.
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), can be quantified.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-p-Rb, anti-Rb, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion and Future Directions
The in vitro evidence suggests that this compound is a promising anticancer agent with distinct mechanisms of action depending on the cancer cell type. Its ability to inhibit the oncogenic PI3K/AKT pathway and induce cell cycle arrest is a common feature. The differential induction of apoptosis highlights the need for further investigation into the specific molecular determinants of this compound sensitivity.
Future research should focus on:
-
Elucidating the precise IC50 values of this compound across a broader panel of cancer cell lines.
-
Identifying the upstream regulators and downstream effectors of the AKT pathway that are modulated by this compound.
-
Investigating the potential for synergistic effects when combined with other chemotherapeutic agents.
-
Translating these in vitro findings into in vivo models to assess the therapeutic efficacy and safety of this compound.
This technical guide provides a foundational understanding of the in vitro anticancer properties of this compound, offering a starting point for further research and development in the field of oncology.
References
Methodological & Application
Application Note: Determination of Gomisin G by HPLC-UV
Introduction
Gomisin G is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine.[1] Due to its potential pharmacological activities, accurate and reliable quantification of this compound in plant materials and derived products is crucial for quality control, standardization, and research. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound.
Principle
The method employs Reverse-Phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound is then detected by a UV detector at a wavelength where it exhibits significant absorbance, and its concentration is determined by comparing the peak area to a calibration curve generated from analytical standards.
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Centrifuge.
-
Volumetric flasks and pipettes.
-
Syringes and 0.45 µm syringe filters.
-
-
Chemicals and Reagents:
-
This compound analytical standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Schisandra chinensis fruit powder (or other sample matrix).
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Elution | A time program similar to that used for separating multiple lignans can be adapted.[2] A typical starting point would be a gradient from ~40-50% B to 90-100% B over 30-40 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[3] |
| Run Time | Approximately 45 minutes |
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Stock Standard Solution (approx. 25 µg/mL): Accurately weigh approximately 2.5 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C when not in use.[2]
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with methanol. A suggested concentration range for the calibration curve is 0.5 - 25 µg/mL.[2]
Protocol 2: Sample Preparation (Ultrasonic Extraction)
-
Sample Weighing: Accurately weigh 0.3 g of pulverized and dried (60-mesh sieve) Schisandra chinensis fruit powder into a 25 mL volumetric flask.[2]
-
Extraction: Add approximately 20 mL of methanol to the flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 20-30 minutes at room temperature.[2]
-
Final Volume: Allow the flask to cool to room temperature and add methanol to the 25 mL mark. Mix thoroughly.
-
Clarification: Transfer an aliquot of the supernatant to a centrifuge tube and centrifuge at 14,000 x g for 10 minutes.[2]
-
Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Protocol 3: HPLC-UV Analysis and Method Validation
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration. Record the peak area for this compound. Construct a calibration curve by plotting the peak area versus the concentration of this compound. Perform a linear regression analysis.
-
Sample Analysis: Inject 10 µL of the prepared sample solution. Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Method Validation: Validate the analytical method according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters[4][5][6]:
-
Specificity: Analyze a blank (mobile phase) and a placebo sample (matrix without analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity & Range: Assess the linearity of the calibration curve using the correlation coefficient (r²), which should ideally be ≥0.999.[7]
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve.
-
Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at different concentrations and expressing the results as the relative standard deviation (%RSD).
-
Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a placebo sample at three different concentration levels and calculate the percentage recovery.
-
Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observe the effect on the results to demonstrate the method's reliability during normal use.
-
Data Presentation
Table 1: Summary of HPLC-UV Method Validation Parameters for this compound
This table presents typical quantitative data for the validated method, based on literature values for lignan analysis from Schisandra chinensis.[2]
| Parameter | Result |
| Analyte | This compound |
| Typical Retention Time (min) | Varies with exact conditions; must be confirmed experimentally |
| Linearity Range (µg/mL) | 0.6375 - 25.50 |
| Regression Equation | y = 100989x + 6940.7 |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Detection (LOD) (µg/mL) | 0.08 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.27 |
| Accuracy (% Recovery) | 95.0% - 105.0% (Typical acceptance criteria) |
| Precision (%RSD) | < 2.0% (Typical acceptance criteria) |
Mandatory Visualization
Caption: Workflow for this compound analysis by HPLC-UV.
References
- 1. This compound | C30H32O9 | CID 14992067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. m.youtube.com [m.youtube.com]
Application Note & Protocol: Quantification of Gomisin G in Schisandra chinensis Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandra chinensis is a well-known medicinal plant whose fruits are rich in bioactive lignans. Among these, Gomisin G has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. Accurate quantification of this compound in Schisandra chinensis extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), along with a summary of reported quantitative data and relevant biological pathways.
Quantitative Data Summary
The concentration of this compound can vary depending on the part of the plant used, the geographical origin, and the processing method. The following table summarizes quantitative data for this compound in Schisandra chinensis.
| Plant Part | Extraction Method | Analytical Method | This compound Content (μg/g) | Reference |
| Fruit (raw) | Ultrasonic extraction with methanol | RP-HPLC-UV | Not explicitly quantified in μg/g, but calibration curve range is 2.55-15.30 μg/mL | [1][2] |
| Fruit (processed with vinegar) | Ultrasonic extraction with methanol | RP-HPLC-UV | Increased content compared to raw fruit | [1][2] |
| Fruit (processed with wine) | Ultrasonic extraction with methanol | RP-HPLC-UV | Increased content compared to raw fruit | [1][2] |
| Fruit | Ultrasonic extraction with methanol | UPLC-QTOF-MS | 1.83 | [3][4] |
| Root | Ultrasonic extraction with methanol | UPLC-QTOF-MS | 0.28 | [3][4] |
| Stem | Ultrasonic extraction with methanol | UPLC-QTOF-MS | 0.09 | [3][4] |
| Leaf | Ultrasonic extraction with methanol | UPLC-QTOF-MS | 0.11 | [3][4] |
Experimental Protocols
Sample Preparation: Ultrasonic Extraction
This protocol is a common method for extracting lignans, including this compound, from Schisandra chinensis plant material.[3][4]
Materials:
-
Dried and powdered Schisandra chinensis plant material (e.g., fruit, root, stem, leaf)
-
Methanol (analytical or HPLC grade)
-
Conical flask with cap
-
Ultrasonic bath
-
Volumetric flask
-
0.22 μm membrane filter
Procedure:
-
Accurately weigh 1 g of the powdered plant material and place it into a capped conical flask.
-
Add 30 mL of methanol to the flask.
-
Perform ultrasonic extraction for 20 minutes at 60 kHz and 250 W.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the extracts and filter the solution through a 0.22 μm membrane filter prior to HPLC or UPLC-MS analysis.
Quantification by RP-HPLC-UV
This method is suitable for the simultaneous determination of several bioactive lignans, including this compound.[1][2][5]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: Acetonitrile (A) and Water (B).
-
Gradient Elution:
-
A time program for the gradient elution should be optimized for the specific separation.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve. A typical calibration curve range for this compound is 2.55-15.30 μg/mL.[1][2]
Analysis:
-
Inject the filtered sample extract and standard solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantification by UPLC-QTOF-MS
This method offers higher sensitivity and selectivity for the analysis of this compound and other metabolites.[3][4]
Instrumentation & Conditions:
-
UPLC System: A standard UPLC system.
-
Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable UPLC C18 column.
-
Mobile Phase: Acetonitrile and Water, both containing a small amount of formic acid (e.g., 0.1%).
-
Gradient Elution: A typical gradient program:
-
49–52% Acetonitrile (2–4 min)
-
52–60% Acetonitrile (4–6 min)
-
60–62% Acetonitrile (6–9 min)
-
62–66% Acetonitrile (10–13 min)
-
66–70% Acetonitrile (13–15 min)
-
70–95% Acetonitrile (15–17 min)[3]
-
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 1 μL.[3]
-
Column Temperature: 30°C.[3]
-
MS Detection: ESI in positive or negative ion mode, depending on the analyte.
Analysis:
-
Inject the prepared sample extract into the UPLC-MS system.
-
Identify this compound based on its retention time and mass-to-charge ratio (m/z).
-
Quantify this compound using a suitable internal or external standard method.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathways Involving this compound and Related Lignans
This compound and other lignans from Schisandra chinensis have been shown to modulate several key signaling pathways.
1. Mitochondrial Biogenesis (this compound)
This compound has been reported to improve muscle strength by enhancing mitochondrial biogenesis through the Sirt1/PGC-1α signaling pathway.[6]
Caption: this compound-mediated activation of the Sirt1/PGC-1α pathway.
2. PI3K/Akt/mTOR Signaling Pathway (Gomisin N)
Gomisin N, another lignan from Schisandra chinensis, has been shown to exert anti-liver cancer effects by inhibiting the PI3K-Akt pathway and regulating the mTOR-ULK1 pathway.[7]
References
- 1. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays [frontiersin.org]
- 5. jfda-online.com [jfda-online.com]
- 6. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Gomisin G Efficacy in Animal Models of Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of Gomisin G in mitigating muscle atrophy. Detailed protocols for inducing muscle atrophy, administering treatment, and assessing relevant physiological and molecular endpoints are included.
Introduction to this compound and Muscle Atrophy
Muscle atrophy, the progressive loss of muscle mass and strength, is a debilitating condition associated with various physiological and pathological states, including disuse, aging (sarcopenia), chronic diseases, and certain medications. At the molecular level, muscle atrophy results from an imbalance between protein synthesis and protein degradation, favoring the latter. Key signaling pathways involved in this process include the mTOR pathway, which promotes protein synthesis, and the ubiquitin-proteasome system, which is a major driver of protein degradation. Additionally, mitochondrial dysfunction has been implicated in the pathogenesis of muscle atrophy.
This compound, a lignan isolated from Schisandra chinensis, has emerged as a promising natural compound for combating muscle atrophy. Preclinical studies have demonstrated its potential to enhance muscle strength and function by modulating key signaling pathways involved in protein metabolism and mitochondrial biogenesis.[1][2]
Animal Models of Muscle Atrophy
Several well-established animal models can be employed to study the effects of this compound on muscle atrophy. The choice of model depends on the specific research question and the aspect of muscle atrophy being investigated.
-
Disuse Atrophy Model (Hindlimb Immobilization): This is a widely used model that mimics the effects of prolonged inactivity or bed rest.[1] Immobilization of a hindlimb, for instance, using a spiral wire, leads to rapid and significant muscle loss in the affected limb.[1]
-
Dexamethasone-Induced Atrophy Model: Glucocorticoids like dexamethasone are known to induce muscle wasting. Administration of dexamethasone to rodents provides a reliable and reproducible model of steroid-induced myopathy.
-
Streptozotocin-Induced Diabetic Muscle Atrophy Model: Diabetes is often associated with muscle atrophy. Inducing diabetes in rodents with streptozotocin (STZ) allows for the investigation of this compound's effects in the context of a metabolic disease.
Efficacy of this compound in a Disuse Atrophy Model
A key study investigated the effects of this compound in a mouse model of disuse muscle atrophy induced by spiral wire immobilization of the hindlimbs.[1]
Summary of In Vivo Findings
Oral administration of this compound (1 mg/kg/day) for two weeks following two weeks of immobilization demonstrated significant therapeutic effects.[1] While it did not reverse the loss of total muscle mass, this compound significantly improved muscle strength and increased the cross-sectional area of muscle fibers.[1]
Table 1: Effects of this compound on Muscle Strength and Mass in Disuse Atrophy Mouse Model [1]
| Parameter | Control Vehicle (CV) | Immobilization Vehicle (IV) | Immobilization + this compound (1 mg/kg) |
| Grip Strength (g) | ~135 | ~95 | ~120 |
| Total Muscle Weight (mg) | ~600 | ~450 | ~450 |
Data are approximate values derived from graphical representations in the source study. Statistical significance was observed between the IV and Immobilization + this compound groups for grip strength.
Table 2: Effects of this compound on Muscle Fiber Cross-Sectional Area (CSA) in Disuse Atrophy Mouse Model [1]
| Parameter | Control Vehicle (CV) | Immobilization Vehicle (IV) | Immobilization + this compound (1 mg/kg) |
| Average CSA (µm²) | ~2500 | ~1500 | ~2000 |
Data are approximate values derived from graphical representations in the source study. Statistical significance was observed between the IV and Immobilization + this compound groups.
Molecular Mechanisms of Action
This compound's beneficial effects on muscle are attributed to its ability to modulate key signaling pathways:
-
Inhibition of Protein Degradation: this compound was found to decrease the expression of key muscle atrophy markers (atrogenes), including Myostatin, Atrogin-1, and MuRF1.[1] These proteins are critical components of the ubiquitin-proteasome pathway, which is responsible for the breakdown of muscle proteins.
-
Promotion of Protein Synthesis: The compound enhanced the phosphorylation of mTOR and its downstream target 4E-BP1, key players in the mTOR signaling pathway that promotes muscle protein synthesis.[1]
-
Enhancement of Mitochondrial Biogenesis: this compound was shown to activate the Sirt1/PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis.[1] This leads to an increase in mitochondrial DNA content and ATP levels, thereby improving mitochondrial function.[1]
Table 3: Effects of this compound on Key Signaling Proteins in Disuse Atrophy Mouse Model (Relative Expression) [1]
| Protein | Control Vehicle (CV) | Immobilization Vehicle (IV) | Immobilization + this compound (1 mg/kg) |
| Myostatin | 1.0 | ↑ (~1.5) | ↓ (~1.0) |
| Atrogin-1 | 1.0 | ↑ (~2.0) | ↓ (~1.2) |
| MuRF1 | 1.0 | ↑ (~2.5) | ↓ (~1.5) |
| p-mTOR/mTOR | 1.0 | ↓ (~0.5) | ↑ (~0.8) |
| p-4E-BP1/4E-BP1 | 1.0 | ↓ (~0.5) | ↑ (~0.9) |
| Sirt1 | 1.0 | ↓ (~0.6) | ↑ (~0.9) |
| PGC-1α | 1.0 | ↓ (~0.5) | ↑ (~0.8) |
| NRF1 | 1.0 | ↓ (~0.7) | ↑ (~1.0) |
| TFAM | 1.0 | ↓ (~0.6) | ↑ (~0.9) |
Data are presented as approximate fold changes relative to the Control Vehicle (CV) group, derived from graphical representations in the source study. Upward arrows (↑) indicate an increase, and downward arrows (↓) indicate a decrease. Statistical significance was observed for the changes in the IV group compared to CV and for the changes in the Immobilization + this compound group compared to the IV group for all listed proteins.
Experimental Protocols
The following are detailed protocols for conducting studies to evaluate the efficacy of this compound in animal models of muscle atrophy.
Disuse Muscle Atrophy Model Protocol
This protocol describes the induction of disuse muscle atrophy in mice using spiral wire immobilization.
Materials:
-
C57BL/6N male mice (10 weeks old)
-
Spiral wire (bonsai steel wire)
-
Anesthesia (e.g., isoflurane)
-
This compound (1 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Vehicle control
Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Securely wrap the hindlimbs of the mice in a plantar flexed position using the spiral wire. Ensure the wrapping is tight enough to immobilize the limb but not so tight as to cause edema or necrosis.
-
House the mice individually to prevent them from removing the wire.
-
After two weeks of immobilization, begin oral administration of this compound (1 mg/kg/day) or vehicle control for the subsequent two weeks.
-
At the end of the four-week period, perform functional assessments and collect tissues for analysis.
Grip Strength Test Protocol
This protocol measures the maximal muscle strength of the forelimbs and/or all four limbs.
Materials:
-
Grip strength meter with a grid or bar
Procedure:
-
Allow the mouse to grasp the grid or bar of the grip strength meter with its forepaws (for forelimb strength) or all four paws.
-
Gently pull the mouse backward by the tail in a horizontal direction until it releases its grip.
-
The peak force exerted by the mouse before it loses its grip is recorded by the meter.
-
Perform at least three consecutive trials for each mouse and calculate the average grip strength.
Muscle Tissue Collection and Processing Protocol
Procedure:
-
At the end of the experiment, euthanize the mice using an approved method.
-
Carefully dissect the gastrocnemius (GA) and soleus muscles from both the immobilized and non-immobilized (control) limbs.
-
Weigh the dissected muscles immediately (wet weight).
-
For histological analysis, embed the muscle tissue in Optimal Cutting Temperature (OCT) compound and freeze it in isopentane cooled by liquid nitrogen.
-
For molecular analysis (Western blotting, PCR), snap-freeze the tissue in liquid nitrogen and store it at -80°C until use.
Muscle Fiber Cross-Sectional Area (CSA) Analysis Protocol
Materials:
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cut 10 µm thick cross-sections of the frozen muscle tissue using a cryostat.
-
Mount the sections on microscope slides.
-
Stain the sections with H&E to visualize the muscle fibers.
-
Capture images of the stained sections under a microscope.
-
Using image analysis software, manually or automatically trace the outline of individual muscle fibers to measure their cross-sectional area.
-
Measure at least 100 fibers per muscle sample to obtain a representative average CSA.
Western Blot Protocol for Muscle Tissue
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Myostatin, Atrogin-1, MuRF1, p-mTOR, mTOR, p-4E-BP1, 4E-BP1, Sirt1, PGC-1α, NRF1, TFAM, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the frozen muscle tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the action of this compound on muscle atrophy.
Caption: Experimental workflow for testing this compound in a disuse muscle atrophy model.
Caption: Signaling pathways modulated by this compound to alleviate muscle atrophy.
References
Application Notes and Protocols: Mitochondrial Biogenesis Assay for Gomisin G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gomisin G, a lignan isolated from Schisandra chinensis, has demonstrated potential therapeutic effects, including improving muscle strength by enhancing mitochondrial biogenesis.[1][2] Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell, a critical process for cellular energy homeostasis and overall cell health. Dysregulation of mitochondrial biogenesis is implicated in a variety of diseases, making it a key target for therapeutic intervention. This compound has been shown to stimulate mitochondrial biogenesis through the activation of the SIRT1/PGC-1α signaling pathway, which in turn upregulates downstream targets such as Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM).[1][2]
These application notes provide a comprehensive set of protocols to assess the effect of this compound on mitochondrial biogenesis in a cell-based model. The assays described herein are designed to quantify changes in mitochondrial mass, mitochondrial DNA (mtDNA) content, and the expression of key regulatory proteins.
Key Signaling Pathway: this compound and Mitochondrial Biogenesis
This compound is understood to promote mitochondrial biogenesis by activating the SIRT1/PGC-1α signaling cascade. This pathway is a central regulator of cellular energy metabolism.
References
Application Notes & Protocols: Assessing the Anticancer Activity of Gomisin G using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gomisin G is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Recent studies have highlighted its potential as a potent anticancer agent. This compound has been shown to inhibit the proliferation of various cancer cells, including colon and triple-negative breast cancer, through mechanisms involving cell cycle arrest and the induction of apoptosis.[1][2][3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[5] It provides a quantitative measure of a compound's ability to inhibit cancer cell growth. These application notes provide a comprehensive protocol for utilizing the MTT assay to evaluate the anticancer efficacy of this compound and summarize its known effects on various cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reaction is carried out by mitochondrial succinate dehydrogenase enzymes, which are only active in metabolically viable cells.[5][6] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, allowing for the quantitative determination of cytotoxicity.[5]
Summary of this compound Anticancer Activity
While specific IC₅₀ values for this compound are not consistently reported across the literature and can vary based on experimental conditions, studies have demonstrated its significant dose-dependent inhibitory effects on several cancer cell lines. The following table summarizes the observed biological effects at tested concentrations. Researchers are encouraged to determine the precise IC₅₀ value for their specific cell line and conditions using the protocol provided.
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |
| LoVo | Colon Cancer | 1-10 µM | Significantly suppressed cell viability and colony formation. Induced apoptosis and Sub-G1 cell cycle arrest. | [1][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 10 µM | Selectively reduced cell growth and proliferation. Induced G1 phase cell cycle arrest without apoptosis. | [1][3] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Not Specified | Suppressed cell viability. | [1][2] |
| MCF-7, T47D, ZR75-1 | Non-TNBC Breast Cancer | Not Specified | No significant effect on cell viability observed. | [1][2] |
Experimental Protocols
Workflow of the MTT Assay for this compound
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Materials and Reagents
-
This compound (powder)
-
Selected cancer cell lines (e.g., LoVo, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Detailed Methodology
Step 1: Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound powder in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light. Note: The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until fully dissolved. Sterilize the solution using a 0.22 µm syringe filter and store in a light-protected container at 4°C for up to one month.[7]
Step 2: Cell Culture and Seeding
-
Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsinization when they reach 70-80% confluency.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000 to 10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "cells + vehicle" (control).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
Step 3: Cell Treatment with this compound
-
Prepare serial dilutions of this compound from the 10 mM stock solution using a serum-free medium. A typical concentration range for initial screening could be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of medium containing the highest concentration of DMSO used (e.g., 0.1%) to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 4: MTT Assay Procedure
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[8]
-
Return the plate to the incubator and incubate for 3 to 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
Step 5: Data Acquisition and Analysis
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(OD of Treated Sample - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
-
Plot the % Cell Viability against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
Mechanism of Action & Signaling Pathway
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A primary target is the PI3K/AKT pathway, which is often hyperactivated in cancer. By inhibiting the phosphorylation of AKT, this compound disrupts downstream signaling, leading to cell cycle arrest and, in certain cancer types, apoptosis.[1][2][3]
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis.
References
- 1. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Zebrafish Xenograft Model for in vivo Gomisin G Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin G, a lignan extracted from Schisandra chinensis, has demonstrated notable anti-cancer properties in various preclinical studies. Specifically, it has been shown to suppress the proliferation of triple-negative breast cancer (TNBC) cells by inhibiting AKT phosphorylation and reducing Cyclin D1 levels, leading to G1 phase cell cycle arrest.[1][2][3][4] The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid screening and mechanistic studies of anti-cancer compounds.[5][6] Its advantages, including optical transparency, rapid development, and amenability to high-throughput screening, make it an ideal system for evaluating the therapeutic potential of compounds like this compound.[6][7]
These application notes provide a detailed protocol for utilizing a zebrafish xenograft model to study the in vivo efficacy and mechanism of action of this compound against human cancer cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | ~15 | 48 | [1][3] |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | ~20 | 48 | [1][3] |
| This compound | LoVo | Colon Cancer | Not Specified | 72 | [8] |
| Gomisin J | MCF7 | Breast Cancer | <10 µg/ml (proliferation) | Not Specified | [9][10] |
| Gomisin J | MDA-MB-231 | Breast Cancer | <10 µg/ml (proliferation) | Not Specified | [9][10] |
| Gomisin A | SKOV3 | Ovarian Cancer | Not Specified | 6, 24 | [11][12][13] |
| Gomisin A | A2780 | Ovarian Cancer | Not Specified | 6, 24 | [11][12][13] |
| Gomisin M2 | MDA-MB-231 | Triple-Negative Breast Cancer | ~60 | 48 | [14][15] |
| Gomisin M2 | HCC1806 | Triple-Negative Breast Cancer | ~57 | 48 | [14][15] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Table 2: Effect of this compound on Cell Cycle-Related Proteins in MDA-MB-231 Cells
| Protein | Effect of this compound Treatment | Mechanism | Citation |
| p-AKT | Drastic Inhibition | Suppression of PI3K/AKT pathway | [1][2][4] |
| Cyclin D1 | Decrease | Proteasome-dependent degradation | [1][2][4] |
| p-Rb | Reduction | Downstream effect of Cyclin D1 decrease | [1][2][4] |
| Rb | Reduction | Downstream effect of Cyclin D1 decrease | [1][2][4] |
Mandatory Visualizations
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: Zebrafish Xenograft Experimental Workflow.
Experimental Protocols
Preparation of Fluorescently Labeled Cancer Cells
This protocol is adapted for TNBC cell lines like MDA-MB-231, known to be sensitive to this compound.[1][3]
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell tracker dye (e.g., CM-DiI) or cells stably expressing a fluorescent protein (e.g., GFP).[5][7]
-
Fetal Bovine Serum (FBS)
-
Cell strainer (40 µm)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture MDA-MB-231 cells in a T75 flask until they reach 80-90% confluency.
-
Cell Labeling (if not using fluorescent protein-expressing cells):
-
Wash the confluent cell monolayer twice with PBS.
-
Add 5 µg/mL CM-DiI diluted in serum-free medium and incubate for 5 minutes at 37°C, followed by 15 minutes at 4°C.
-
Wash the cells four times: once with FBS, twice with PBS, and then once with complete medium.[16]
-
-
Cell Harvest and Suspension:
-
Wash cells twice with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 180 x g for 3 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS. Repeat this wash step.
-
Resuspend the final cell pellet in sterile PBS to a concentration of 2-4 x 10^7 cells/mL.[7][17]
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Keep the cell suspension on ice until injection.
-
Zebrafish Husbandry and Embryo Collection
Materials:
-
Wild-type or transgenic (e.g., Tg(fli1:EGFP) for vessel visualization) adult zebrafish.
-
Mating tanks.
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4).
-
1-phenyl-2-thiourea (PTU) solution (0.003% in E3 medium) to prevent pigmentation.[7]
Protocol:
-
Set up mating pairs (2 males: 1 female) in breeding tanks the evening before egg collection.
-
The following morning, collect fertilized eggs and transfer them to petri dishes containing E3 medium.
-
Incubate embryos at 28.5°C.
-
At 24 hours post-fertilization (hpf), add PTU to the E3 medium to inhibit pigment formation, which is crucial for clear imaging.
Microinjection of Cancer Cells into Zebrafish Embryos
Materials:
-
Zebrafish embryos at 48 hours post-fertilization (dpf).
-
Prepared fluorescently labeled cancer cell suspension.
-
Microinjection system (including stereomicroscope, micromanipulator, and microinjector).
-
Borosilicate glass capillaries.
-
Micropipette puller.
-
Agarose injection mold.
-
Tricaine solution (0.02%) for anesthesia.
Protocol:
-
Pull glass capillaries to create fine injection needles.
-
Anesthetize 2 dpf zebrafish embryos by immersing them in Tricaine solution.
-
Align the anesthetized embryos in an agarose mold.
-
Load the pulled needle with the cancer cell suspension.
-
Under the stereomicroscope, carefully inject approximately 5 nL of the cell suspension (containing ~100-200 cells) into the yolk sac of each embryo.[7][18] The yolk sac is a common site that supports initial tumor growth.
-
After injection, transfer the embryos to a new petri dish with fresh E3 medium containing PTU.
-
Incubate the injected embryos at a compromise temperature of 33-35°C to support both the zebrafish and the human cells.[17][18]
This compound Administration and in vivo Efficacy Study
Materials:
-
Successfully xenografted zebrafish embryos.
-
This compound stock solution (dissolved in DMSO).
-
E3 medium with PTU.
-
96-well plates.
Protocol:
-
At 1-day post-injection (dpi), screen the embryos under a fluorescence microscope to select those with a clear, well-defined tumor mass.
-
Array the selected embryos individually into the wells of a 96-well plate containing 200 µL of E3+PTU medium.
-
Capture an initial image (Time 0) of the tumor in each embryo.
-
Prepare working solutions of this compound in E3+PTU medium. A dose-response curve should be established, with concentrations informed by in vitro IC50 values (e.g., 5, 10, 20 µM). Include a vehicle control group (DMSO).
-
Replace the medium in each well with the corresponding this compound solution or vehicle control.
-
Incubate the embryos at 33-35°C.
-
Renew the drug-containing medium daily for the duration of the experiment (typically 2-3 days).[2]
-
At the experimental endpoint (e.g., 3 or 4 dpi), anesthetize the embryos and acquire final fluorescence images.
Imaging and Data Quantification
Materials:
-
Fluorescence stereomicroscope or confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Protocol:
-
Capture z-stack images of the tumor area for each embryo at the initial and final time points.
-
Use image analysis software to create a maximum intensity projection of the z-stacks.
-
Quantify the tumor size by measuring the fluorescent area or the total fluorescence intensity.[6][9]
-
Calculate the relative tumor growth for each embryo by normalizing the final tumor size to its initial size.
-
Assess cell dissemination by counting the number of fluorescent cells that have migrated away from the primary tumor site.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare tumor growth and metastasis between the this compound-treated groups and the vehicle control group.
Conclusion
The zebrafish xenograft model offers a robust and efficient platform for the in vivo evaluation of this compound's anti-cancer activity. This protocol provides a comprehensive framework for assessing the compound's effect on tumor growth and metastasis, and can be adapted to investigate its impact on angiogenesis by using transgenic zebrafish with fluorescently labeled vasculature. The data generated from this model can provide valuable insights into the therapeutic potential of this compound and guide further preclinical development.
References
- 1. Single cell imaging of human cancer xenografts using adult immune-deficient zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of tumor growth assessment using GFP fluorescence and DiI labeling in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
Gomisin G and its Analogs: Inducing Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers
Introduction: Gomisin G is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine. Recent scientific investigations have focused on the anticancer properties of Gomisins, including their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This document provides a comprehensive overview of the application of this compound and its related compounds in cancer research, with a focus on their pro-apoptotic effects. While some studies indicate this compound's primary anticancer activity in certain cell lines is through the suppression of proliferation and cell cycle arrest rather than apoptosis, other Gomisin variants have demonstrated significant apoptosis-inducing capabilities.[1][2][3] This resource compiles quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Data Presentation: Cytotoxicity of Gomisin Analogs
The following tables summarize the cytotoxic effects of various Gomisin compounds on different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Gomisin L1 | HL-60 | Leukemia | 82.02 µM | [4] |
| Gomisin L1 | HeLa | Cervical Cancer | 166.19 µM | [4] |
| Gomisin L1 | MCF7 | Breast Cancer | > 200 µM | [4] |
Note: Lower IC50 values indicate greater potency.
Signaling Pathways in Gomisin-Induced Apoptosis
Several signaling pathways have been implicated in the pro-apoptotic effects of Gomisin analogs. For instance, Gomisin N has been shown to enhance TRAIL-induced apoptosis through the generation of reactive oxygen species (ROS) and the subsequent upregulation of death receptors DR4 and DR5.[5][6] Gomisin J has been found to induce mitochondrial apoptosis in glioma cells.[7] In contrast, studies on this compound in triple-negative breast cancer (TNBC) cells suggest its anticancer activity is primarily through the inhibition of the AKT signaling pathway, leading to cell cycle arrest rather than apoptosis.[1][2]
Caption: Gomisin N enhances TRAIL-induced apoptosis via ROS-mediated upregulation of death receptors.
References
- 1. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. Gomisin J inhibits the glioma progression by inducing apoptosis and reducing HKII-regulated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Gomisin G Bioavailability for In vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gomisin G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the in vivo bioavailability of this promising lignan from Schisandra chinensis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary obstacles to achieving adequate systemic exposure of this compound after oral administration are its poor aqueous solubility and significant first-pass metabolism in the liver. A product datasheet indicates that the water solubility of this compound is less than 0.1 mg/mL, categorizing it as a poorly water-soluble compound[1]. Like other lignans from Schisandra chinensis, this compound is subject to extensive metabolism by cytochrome P450 enzymes in the liver, which can substantially reduce the amount of active compound reaching systemic circulation.
Q2: What are the most promising formulation strategies to enhance this compound bioavailability?
A2: Several advanced formulation strategies can be employed to overcome the solubility and metabolism challenges of this compound. These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve its dissolution rate and absorption. For instance, enteric nanoparticles loaded with other Schisandra lignans have demonstrated enhanced oral bioavailability compared to a pure drug suspension[2].
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution rate. This technique presents the drug in an amorphous state, which has a higher apparent solubility[3][4][5].
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of this compound. Cyclodextrins have a hydrophobic inner cavity that can encapsulate poorly soluble drugs, while their hydrophilic exterior improves interaction with aqueous media[6][7][8][9][10].
Q3: Are there any known signaling pathways affected by this compound that I should be aware of during my in vivo studies?
A3: While specific signaling pathway diagrams for this compound are not extensively detailed in the provided search results, related compounds from Schisandra are known to interact with various cellular pathways. For example, Gomisin A has been shown to influence signaling related to oxidative stress and cell cycle regulation in cancer cells[11]. When designing in vivo efficacy studies, it is crucial to consider the potential for this compound to modulate pathways related to its therapeutic target.
Troubleshooting Guides
Problem 1: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies
| Possible Cause | Troubleshooting Suggestion | Experimental Protocol |
| Poor dissolution of the administered this compound formulation. | Improve the dissolution rate by formulating this compound as a solid dispersion. | Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method) 1. Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a suitable organic solvent (e.g., ethanol, methanol) in a 1:4 drug-to-carrier ratio.2. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.3. Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours.4. Pulverize the dried solid dispersion and pass it through a fine-mesh sieve.5. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound. |
| Low intestinal permeability. | While no specific data for this compound was found, related lignans may have permeability issues. Consider co-administration with a permeation enhancer or using a nanoformulation. | Protocol: In Vitro Caco-2 Permeability Assay 1. Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a differentiated monolayer.2. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).3. Apply the this compound formulation to the apical side of the monolayer.4. At predetermined time points, collect samples from the basolateral side.5. Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS) to determine the apparent permeability coefficient (Papp)[12][13][14][15][16]. |
| Extensive first-pass metabolism. | Investigate nanoformulations that may partially bypass hepatic first-pass metabolism through lymphatic uptake. | Protocol: Formulation of a this compound Nanoemulsion 1. Select an appropriate oil phase (e.g., medium-chain triglycerides), surfactant (e.g., Cremophor® EL, Tween® 80), and co-surfactant (e.g., Transcutol® HP).2. Dissolve this compound in the oil phase.3. Add the surfactant and co-surfactant to the oil phase and mix thoroughly.4. Titrate this mixture with an aqueous phase under gentle agitation until a clear and stable nanoemulsion is formed.5. Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential. |
Problem 2: Difficulty in Preparing a Stable and Reproducible this compound Formulation
| Possible Cause | Troubleshooting Suggestion | Experimental Protocol |
| Precipitation of this compound from the formulation upon storage or dilution. | Optimize the drug-to-carrier ratio in solid dispersions or the composition of nanoformulations to ensure this compound remains solubilized. | Protocol: Optimization of a Self-Emulsifying Drug Delivery System (SEDDS) 1. Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.2. Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges of the components that form a stable emulsion upon dilution.3. Prepare several SEDDS formulations with varying compositions within the identified optimal range.4. Evaluate the prepared SEDDS for self-emulsification efficiency, droplet size, and stability upon dilution in simulated gastric and intestinal fluids[17][18][19][20][21]. |
| Inconsistent results between batches of the formulation. | Standardize the preparation method and ensure precise control over critical process parameters. | Implement a detailed Standard Operating Procedure (SOP) for the chosen formulation method, specifying all parameters such as mixing speed, temperature, and drying time. Perform quality control tests on each batch, including drug content uniformity and in vitro dissolution profiling, to ensure batch-to-batch consistency. |
Quantitative Data Summary
While specific comparative in vivo pharmacokinetic data for different this compound formulations is limited in the available literature, the following table presents data for related lignans, which can serve as a reference for expected improvements with enhanced formulations.
| Compound | Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Gomisin D | Solution (i.v.) | Rat | - | 0.083 | 3261.1 | 100 | [22][23] |
| Gomisin D | Suspension (i.g.) | Rat | - | - | - | 107.6 | [22][23] |
| Schisandrin | Pure Compound (p.o.) | Rat | - | - | - | 15.56 | [24] |
| Schisandrin | Herbal Extract (p.o.) | Rat | 80 - 150 | - | - | Higher than pure compound | [24] |
| Curcumin | Aqueous Suspension | Human | 28.9 | - | 26.9 | - | [25] |
| Curcumin | Nanosuspension | Human | 117 | - | 67.5 | 251% increase vs. suspension | [25] |
| Curcumin | HP-β-CD Complex | Human | 120 | - | 152.5 | 567% increase vs. suspension | [25] |
| Curcumin | Amorphous Solid Dispersion | Human | 78 | - | 120 | 446% increase vs. suspension | [25] |
Note: The high oral bioavailability of Gomisin D in the cited study may be specific to the experimental conditions and may not be directly translatable to this compound without further investigation.
Visualizations
Logical Workflow for Improving this compound Bioavailability
References
- 1. glpbio.com [glpbio.com]
- 2. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classification of solid dispersions: correlation to (i) stability and solubility (ii) preparation and characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin⁻Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications [mdpi.com]
- 10. scienceasia.org [scienceasia.org]
- 11. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo evaluation of an oral self-emulsifying drug delivery system (SEDDS) for exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Comparative oral bioavailability advantage from curcumin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gomisin G and Mitochondrial Biogenesis Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gomisin G in mitochondrial biogenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to mitochondrial biogenesis?
This compound is a lignan compound isolated from Schisandra chinensis.[1] It has been shown to enhance mitochondrial biogenesis, the process of generating new mitochondria.[2] Mechanistically, this compound is understood to activate the Sirtuin 1 (Sirt1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway.[1][2] This activation leads to the increased expression of downstream targets, Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), which are key regulators of mitochondrial DNA replication and transcription.[1][2]
Q2: What are the expected effects of this compound treatment on cells in culture?
In vitro studies, particularly using C2C12 myotubes, have demonstrated that this compound treatment can lead to:
-
Enhanced activity of mitochondrial respiratory chain complexes, such as cytochrome c oxidase (COX).[1][2]
Q3: What is the proposed signaling pathway for this compound-induced mitochondrial biogenesis?
This compound is believed to promote mitochondrial biogenesis primarily through the Sirt1/PGC-1α signaling cascade. The proposed pathway involves the activation of Sirt1, which in turn deacetylates and activates PGC-1α. Activated PGC-1α then co-activates NRF1, leading to the expression of TFAM and subsequent mitochondrial DNA replication and protein synthesis.
Caption: Proposed signaling pathway of this compound-induced mitochondrial biogenesis.
Troubleshooting Guide
Issue 1: No observable increase in mitochondrial biogenesis markers after this compound treatment.
Possible Causes & Troubleshooting Steps:
-
Suboptimal this compound Concentration: The effective concentration of this compound can be cell-type dependent.
-
Recommendation: Perform a dose-response experiment. Based on in vitro studies with C2C12 myotubes, concentrations between 2.5 µM and 10 µM have been shown to be effective.[2]
-
-
Insufficient Treatment Duration: The induction of mitochondrial biogenesis is a time-dependent process.
-
Recommendation: Conduct a time-course experiment. Effects on gene expression may be detectable earlier (e.g., 6-12 hours), while changes in mitochondrial mass and protein levels may require longer treatment times (e.g., 24-48 hours).[2]
-
-
This compound Instability: Like many natural compounds, this compound may be unstable in cell culture media over extended periods.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and add it to the media immediately before treating the cells. Consider replenishing the media with fresh this compound every 24 hours for longer experiments.
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond optimally to stimuli.
-
Recommendation: Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency (typically 70-80%) at the start of the experiment.
-
Issue 2: Cell Toxicity or Death Observed After this compound Treatment.
Possible Causes & Troubleshooting Steps:
-
Excessive this compound Concentration: High concentrations of this compound may induce cytotoxicity.
-
Recommendation: Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration range for your specific cell line. Some studies on other Gomisin compounds have used concentrations up to 320 µM, but this may not be appropriate for all cell types or this compound specifically.[3]
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of the solvent in the cell culture media is minimal and non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle control (media with solvent only) in your experiments.
-
-
Contamination: Bacterial or fungal contamination can cause cell death.
-
Recommendation: Regularly check cell cultures for signs of contamination. Practice good aseptic technique.
-
Issue 3: Inconsistent or Variable Results Between Experiments.
Possible Causes & Troubleshooting Steps:
-
Variability in this compound Stock Solution: Inconsistent preparation of stock solutions can lead to variable results.
-
Recommendation: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.
-
-
Differences in Cell Passage Number: The characteristics and responsiveness of cell lines can change with increasing passage number.
-
Recommendation: Use cells within a consistent and defined passage number range for all related experiments.
-
-
Inconsistent Experimental Conditions: Minor variations in experimental parameters can lead to significant differences in results.
-
Recommendation: Maintain consistency in all experimental conditions, including cell seeding density, treatment duration, media composition, and incubator conditions (temperature, CO2, humidity).
-
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Mitochondrial DNA Content | Mouse Gastrocnemius Muscle | 1 mg/kg/day (in vivo) | 2 weeks | Increased | [1][2] |
| ATP Levels | Mouse Gastrocnemius Muscle | 1 mg/kg/day (in vivo) | 2 weeks | Increased | [1][2] |
| COX Activity | H2O2-treated C2C12 myotubes | 2.5, 5, 10 µM | 24 hours | Increased | [1][2] |
| Puromycin Incorporation (Protein Synthesis) | H2O2-treated C2C12 myotubes | 2.5, 5, 10 µM | 24 hours | Dose-dependent increase | [1][2] |
| Atrogin-1 Protein Expression | H2O2-treated C2C12 myotubes | 2.5, 5, 10 µM | 24 hours | Decreased | [2] |
| MuRF1 Protein Expression | H2O2-treated C2C12 myotubes | 2.5, 5, 10 µM | 24 hours | Decreased | [2] |
Detailed Experimental Protocols
Cell Culture and this compound Treatment (C2C12 Myotubes)
-
Cell Seeding: Plate C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: When cells reach 80-90% confluency, induce differentiation by switching to DMEM containing 2% horse serum. Maintain for 4-6 days, replacing the differentiation medium every 2 days.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the differentiation medium to achieve the desired final concentrations (e.g., 2.5, 5, 10 µM).
-
Treatment: Treat the differentiated C2C12 myotubes with the this compound-containing medium for the desired duration (e.g., 24 hours). Include a vehicle control (medium with the same concentration of DMSO). For experiments involving oxidative stress, cells can be co-treated with H2O2 (e.g., 1 mM).[2]
Western Blotting for Mitochondrial Biogenesis Markers
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against PGC-1α, NRF1, TFAM, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial DNA (mtDNA) Content Analysis (qPCR)
-
DNA Extraction: Extract total DNA from cells or tissues using a commercial DNA extraction kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for a mitochondrial-encoded gene (e.g., MT-CO2) and a nuclear-encoded gene (e.g., B2M).
-
Data Analysis: Calculate the relative mtDNA content by normalizing the Ct value of the mitochondrial gene to the Ct value of the nuclear gene using the ΔΔCt method.
Experimental Workflow Visualization
References
- 1. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Potential Off-Target Effects of Gomisin G in Vitro: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the potential off-target effects of Gomisin G in vitro. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target interactions of this compound?
A1: In vitro studies have primarily identified this compound's interaction with drug-metabolizing enzymes and efflux transporters. Specifically, it has been shown to be a potent inhibitor of cytochrome P450 enzymes CYP3A4 and CYP3A5. It may also interact with the P-glycoprotein (P-gp) efflux pump.
Q2: Does this compound exhibit cytotoxicity in common cell lines?
A2: this compound has demonstrated cytotoxic effects in various cancer cell lines. However, the half-maximal inhibitory concentration (IC50) values can vary significantly depending on the cell line and the duration of exposure. For instance, in triple-negative breast cancer cell lines like MDA-MB-231 and MDA-MB-468, this compound has been shown to suppress cell viability.
Q3: Which signaling pathways are known to be modulated by this compound?
A3: this compound has been reported to influence several key signaling pathways in vitro. These include the PI3K/Akt/mTOR pathway, where it can inhibit the phosphorylation of Akt, and the Sirt1/PGC-1α pathway, which is involved in mitochondrial biogenesis.
Q4: Are there potential assay interferences to be aware of when working with this compound?
A4: As a natural product, this compound has the potential for assay interference. This can include autofluorescence or inherent color, which may affect absorbance- or fluorescence-based readouts. It is crucial to include appropriate vehicle and compound-only controls to account for these potential artifacts.
Data Presentation: Quantitative Analysis of this compound Off-Target Effects
The following tables summarize the reported in vitro inhibitory activities of this compound against key off-target molecules.
Table 1: Inhibition of Cytochrome P450 Isoforms by this compound
| CYP Isoform | Substrate | IC50 (µM) |
| CYP3A4 | Midazolam | 0.19 |
| CYP3A5 | Midazolam | 0.08 |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (days) | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3 | ~5 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3 | ~10 |
| LoVo | Colon Cancer | Not Specified | >10 |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on CYP3A4 and CYP3A5 activity.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP3A4/CYP3A5 enzymes
-
This compound stock solution (in DMSO)
-
CYP3A4/5 substrate (e.g., Midazolam)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a 96-well plate, add HLMs or recombinant enzymes, followed by the this compound dilutions or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP substrate and the NADPH regenerating system.
-
Incubate at 37°C for the optimized reaction time (e.g., 10-30 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
P-glycoprotein (P-gp) ATPase Activity Assay
Objective: To assess the interaction of this compound with P-gp by measuring its effect on ATPase activity.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)
-
This compound stock solution (in DMSO)
-
Verapamil (positive control)
-
Sodium orthovanadate (Na3VO4, P-gp inhibitor)
-
ATP
-
Assay buffer (e.g., Tris-MES buffer, pH 6.8)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
Procedure:
-
Prepare dilutions of this compound and controls in the assay buffer.
-
In a 96-well plate, add the P-gp membranes, this compound dilutions, and either assay buffer or Na3VO4.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
The P-gp specific ATPase activity is calculated as the difference between the Pi released in the absence and presence of Na3VO4.
-
Determine the effect of this compound on the P-gp specific ATPase activity.
MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of this compound on a selected cell line.
Materials:
-
Adherent or suspension cells in culture
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Troubleshooting Guides
CYP450 Inhibition Assay
| Issue | Potential Cause | Troubleshooting Step |
| High variability between replicates | Pipetting errors, inconsistent incubation times. | Use calibrated pipettes, ensure consistent timing for all steps, especially reaction initiation and termination. |
| No inhibition observed | This compound concentration too low, inactive enzyme. | Test a wider and higher concentration range of this compound. Verify enzyme activity with a known inhibitor as a positive control. |
| Apparent activation of enzyme | Assay interference (e.g., fluorescence). | Run a control with this compound and the detection system without the enzyme to check for direct interference. |
P-glycoprotein (P-gp) ATPase Assay
| Issue | Potential Cause | Troubleshooting Step |
| High background ATPase activity | Contamination of reagents with phosphate, non-specific ATPases in membrane prep. | Use phosphate-free buffers and high-purity ATP. Ensure the membrane preparation is of high quality. |
| Low vanadate-sensitive signal | Low P-gp activity in membranes, suboptimal assay conditions. | Use a new batch of membranes with verified activity. Optimize pH, temperature, and incubation time. |
| Inconsistent results with this compound | Compound precipitation, non-specific effects on membranes. | Check the solubility of this compound in the assay buffer. Include controls to assess membrane integrity. |
MTT Cytotoxicity Assay
| Issue | Potential Cause | Troubleshooting Step |
| High background absorbance | Contamination of media, interference from this compound's color. | Use fresh, sterile media. Include a "compound only" control (no cells) to subtract background absorbance from this compound. |
| Low signal-to-noise ratio | Suboptimal cell number, short incubation with MTT. | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). |
| Inconsistent formazan crystal formation | Uneven cell distribution, cell stress. | Ensure a single-cell suspension before seeding. Handle plates gently to avoid disturbing cells. |
Visualizations
Documented side effects of Gomisin G in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Gomisin G in animal models. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary documented side effects of this compound in animal models?
Direct evidence of overt toxicity or significant side effects of isolated this compound in animal models is limited in publicly available research. Most studies highlight its therapeutic and protective effects. However, a key consideration is the potent interaction of this compound with drug-metabolizing enzymes.
The most significant documented "side effect" is the potential for drug-drug interactions (DDIs) due to the inhibition of cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily.[1][2][3][4] This is a critical factor to consider in any in vivo experiment where other compounds are co-administered.
Additionally, one study investigating high-level Schisandra chinensis lignans (of which this compound is a component) in combination with chronic alcohol administration in mice reported the observation of hepatic lesions .[5] This suggests that under specific conditions of high dosage and physiological stress, adverse liver effects could be a possibility.
Q2: Are there any reports of general toxicity or mortality with this compound in animals?
Multiple studies on various Schisandra extracts, which contain this compound, have reported a lack of adverse effects, organ toxicity, or changes in body weight, blood markers, or organ histology at the tested doses.[[“]] For instance, a study on Gomisin M2, another lignan from Schisandra chinensis, showed no alteration in the body weights of mice, indicating a lack of general toxicity at the administered dose.[7] However, it is crucial to note that these studies often use extracts rather than isolated this compound, and the absence of evidence is not evidence of absence. Researchers should always perform their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Q3: How does this compound's interaction with CYP450 enzymes affect experimental outcomes?
This compound is a potent inhibitor of CYP3A4 and CYP3A5.[1][2] This can lead to significant alterations in the pharmacokinetics of co-administered drugs that are substrates of these enzymes. The potential consequences include:
-
Increased bioavailability and exposure (AUC) of the co-administered drug. [1][2]
-
Reduced clearance of the co-administered drug.
-
Exaggerated pharmacological or toxicological effects of the co-administered drug.
This is a critical consideration for study design, as it can lead to misinterpretation of the effects of the primary drug being investigated.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Enhanced Efficacy of a Co-administered Drug
Possible Cause: Inhibition of CYP3A enzymes by this compound, leading to increased plasma concentrations of the co-administered drug.
Troubleshooting Steps:
-
Literature Review: Verify if the co-administered drug is a known substrate of CYP3A4 or CYP3A5.
-
Pharmacokinetic Analysis: If feasible, measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to confirm altered pharmacokinetics.
-
Dose Adjustment: Consider reducing the dose of the co-administered drug when used in combination with this compound.
-
Control Groups: Ensure the experimental design includes a control group receiving only the co-administered drug and another receiving only this compound to isolate the effects.
Issue 2: Inconsistent Results Across Different Animal Strains or Species
Possible Cause: Species- and strain-dependent differences in the expression and activity of CYP enzymes. The inhibitory effect of this compound may vary depending on the specific CYP isoforms present and their baseline activity in the animal model.
Troubleshooting Steps:
-
Characterize Your Model: Research the known CYP enzyme profile of the specific animal strain and species being used.
-
Pilot Studies: Conduct pilot studies to determine the dose-response relationship of this compound's inhibitory effect on a known CYP3A substrate in your specific animal model.
-
Standardize Procedures: Ensure consistent experimental conditions, including diet, age, and sex of the animals, as these can influence CYP enzyme activity.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Effects of this compound on Human CYP3A Enzymes
| CYP Isoform | Probe Substrate | IC50 Value (µM) | Reference |
| CYP3A4 | Midazolam | 0.01 - 2.5 | [1] |
| CYP3A4 | Nifedipine | 0.01 - 2.5 | [1] |
| CYP3A4 | Testosterone | 0.01 - 2.5 | [1] |
| CYP3A5 | Midazolam | 0.01 - 2.5 | [1] |
| CYP3A5 | Nifedipine | 0.01 - 2.5 | [1] |
| CYP3A5 | Testosterone | 0.01 - 2.5 | [1] |
Note: The study demonstrated that this compound showed stronger inhibitory activity on CYP3A5 than CYP3A4 without substrate-dependent behavior.[2]
Experimental Protocols
Key Experiment: In Vitro Assessment of CYP3A4 Inhibition by this compound
This protocol provides a general framework for assessing the inhibitory potential of this compound on CYP3A4 activity in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP3A4 probe substrate (e.g., Midazolam)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, midazolam, and the NADPH regenerating system in appropriate solvents.
-
Incubation Mixture: In a microcentrifuge tube, combine HLMs, phosphate buffer, and varying concentrations of this compound (or vehicle control). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the CYP3A4 probe substrate (midazolam) to the pre-incubated mixture to initiate the metabolic reaction.
-
Start of Metabolism: Add the NADPH regenerating system to start the enzymatic reaction. The final volume should be standardized.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Processing: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation at each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Signaling pathway of this compound's inhibition of CYP3A4 and its effect on a co-administered drug.
Caption: Experimental workflow for determining the in vitro inhibitory effect of this compound on CYP enzymes.
References
- 1. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and this compound, two lignan analogs derived from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and this compound, two lignan analogs derived from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 4. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gomisin G Therapeutic Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental development of Gomisin G as a therapeutic agent.
I. Troubleshooting Guides
This section provides solutions to specific problems that may arise during in vitro and in vivo experiments with this compound.
In Vitro Cell-Based Assays
Problem: High variability or low reproducibility in cell viability (e.g., MTT) assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before seeding. Use a well-calibrated multichannel pipette and mix the cell suspension between plating each row. Perform a cell seeding optimization experiment to find the linear range for your cell line.[1] |
| Interference of this compound with the MTT assay | Some natural compounds can interfere with tetrazolium salt reduction. Run a control with this compound in cell-free media to check for direct reduction of MTT. Consider using an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).[2] |
| Incomplete solubilization of formazan crystals | Ensure complete dissolution of formazan crystals by vigorous pipetting or using an orbital shaker. Using a solubilization solution containing SDS in DMF or DMSO can aid in this process.[1] Visually inspect wells under a microscope before reading the absorbance. |
| This compound precipitation in culture media | Dibenzocyclooctadiene lignans like this compound have poor aqueous solubility.[3][4] Prepare a high-concentration stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. |
Problem: Weak or no signal for phosphorylated Akt (p-Akt) in Western Blotting.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentration or quality | Titrate the primary antibody to determine the optimal concentration. Ensure the antibody is validated for the specific application and species. Use a positive control (e.g., cells treated with a known Akt activator like IGF-1) to confirm antibody activity. |
| Protein degradation or dephosphorylation | Work quickly and keep samples on ice. Use fresh lysis buffer containing protease and phosphatase inhibitors. |
| Insufficient protein loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and load a sufficient amount of protein (typically 20-40 µg) per lane. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of Akt. |
| Inappropriate blocking buffer | For phospho-specific antibodies, BSA is often preferred over milk, as milk contains phosphoproteins (casein) that can cause high background. |
In Vivo Animal Studies
Problem: Inconsistent or low oral bioavailability of this compound.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility limiting absorption | Lignans from Schisandra chinensis are known for their poor water solubility.[3] Consider formulation strategies to improve solubility and dissolution. |
| First-pass metabolism | This compound is a potent inhibitor of CYP3A4 and CYP3A5, suggesting it may also be a substrate for these enzymes, leading to significant first-pass metabolism in the liver and gut wall.[5] Co-administration with a CYP3A4 inhibitor could be explored in preclinical models to assess the impact on bioavailability. |
| Vehicle selection | The choice of vehicle for oral administration is critical. A suspension or an oil-based solution may be more appropriate than a simple aqueous solution. Consider using solubility-enhancing excipients. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound has been shown to suppress the growth of various cancer cells, including colon and triple-negative breast cancer, primarily by inhibiting the PI3K/Akt signaling pathway.[6] This leads to the downstream effects of cell cycle arrest, particularly at the G1 phase, and in some cases, induction of apoptosis.[6]
Q2: What are the main challenges in formulating this compound for oral administration?
A2: The primary challenge is the poor aqueous solubility of this compound, a characteristic of many dibenzocyclooctadiene lignans.[3][4] This can lead to low dissolution rates in the gastrointestinal tract and consequently, poor and variable oral bioavailability. Overcoming this requires advanced formulation strategies.[7]
Q3: Are there any known drug-drug interaction risks with this compound?
A3: Yes, this compound is a potent inhibitor of the major drug-metabolizing enzymes CYP3A4 and CYP3A5.[5] This presents a significant risk for herb-drug interactions, as co-administration of this compound with drugs that are substrates of these enzymes could lead to increased plasma concentrations and potential toxicity of the co-administered drug.[5]
Q4: Is there any available data on the oral bioavailability of this compound?
A4: Specific pharmacokinetic data for isolated this compound is limited in publicly available literature. However, studies on extracts of Schisandra chinensis containing various lignans, including this compound, have shown that these compounds are generally absorbed after oral administration in rats, although bioavailability can be low and variable.[8][9] Formulation strategies such as liposome encapsulation of β-cyclodextrin inclusion complexes have been shown to improve the oral bioavailability of other Schisandra lignans.[3]
Q5: What is the known toxicity profile of this compound?
III. Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on Human CYP3A4 and CYP3A5
| Substrate | Enzyme | IC50 (µM) |
| Midazolam | CYP3A4 | 1.98 |
| Midazolam | CYP3A5 | 0.49 |
| Nifedipine | CYP3A4 | 2.58 |
| Nifedipine | CYP3A5 | 0.94 |
| Testosterone | CYP3A4 | 11.2 |
| Testosterone | CYP3A5 | 2.8 |
| (Data sourced from a study on the inhibition of human CYP3A4 and CYP3A5 enzymes by this compound[5]) |
Table 2: Pharmacokinetic Parameters of Schisandra Lignans in Rat Plasma After Oral Administration of Schisandra chinensis Extract
| Lignan | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) |
| Schisandrin | 2.1 ± 0.4 | 125.6 ± 23.1 | 876.5 ± 154.3 |
| Gomisin A | 2.3 ± 0.5 | 89.7 ± 15.8 | 654.8 ± 112.9 |
| Deoxyschisandrin | 2.5 ± 0.6 | 201.3 ± 35.7 | 1543.2 ± 287.6 |
| Gomisin N | 2.4 ± 0.5 | 112.4 ± 20.1 | 798.1 ± 143.5 |
| (Note: This table presents data for other major lignans from Schisandra chinensis as a reference, as specific pharmacokinetic data for this compound is not available. Data is representative of the general pharmacokinetic profile of this class of compounds.[8][9]) |
IV. Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/ml) and allow them to adhere overnight.[1]
-
This compound Treatment: Prepare serial dilutions of this compound from a stock solution in DMSO. Add the diluted compound to the wells, ensuring the final DMSO concentration is below 0.5%. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for Phosphorylated Akt (p-Akt)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Akt (e.g., Ser473) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Harvesting: Following this compound treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
V. Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: General experimental workflow for in vitro studies of this compound.
Caption: Formulation challenges and strategies for this compound.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 3. Pharmacokinetics and liver uptake of three Schisandra lignans in rats after oral administration of liposome encapsulating β-cyclodextrin inclusion compound of Schisandra extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and this compound, two lignan analogs derived from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gomisin G Extraction from Schisandra chinensis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and analysis of Gomisin G from Schisandra chinensis. It includes frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and comparative data to aid in the optimization of your laboratory workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting lignans, including this compound, from Schisandra chinensis? A1: Several methods are employed, ranging from traditional to modern techniques. Commonly used methods include Heat Reflux Extraction (HRE), Soxhlet Extraction (SE), and Ultrasonic-Assisted Extraction (UAE).[1] More advanced and efficient methods include Smashing Tissue Extraction (STE), Microwave-Assisted Extraction (MAE), Matrix Solid-Phase Dispersion (MSPD), and Supercritical Fluid Extraction (SFE) with CO₂.[1][2] MSPD is particularly noteworthy as it combines extraction, fractionation, and purification into a single, efficient step.[3][4]
Q2: Which factors have the most significant impact on this compound extraction efficiency? A2: The primary factors influencing extraction yield are the choice of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, and extraction time. For instance, in Ultrasonic-Assisted Extraction of related lignans, ethanol concentration was found to be a highly significant factor.[5] For Supercritical Fluid Extraction (SFE), pressure and temperature are critical parameters that modulate the solvating power of the supercritical fluid.[6][7]
Q3: What is Matrix Solid-Phase Dispersion (MSPD) and what are its advantages for this compound extraction? A3: Matrix Solid-Phase Dispersion (MSPD) is a sample preparation process that involves blending the sample (e.g., powdered Schisandra chinensis fruits) with a solid support (dispersant), such as neutral alumina or silica.[8] The mixture is then packed into a column, and the target compounds are eluted with a suitable solvent. The main advantages of MSPD are that it integrates sample disruption, extraction, and purification into a single step, requires smaller volumes of samples and solvents, and can improve both the yield and purity of the extracted lignans compared to traditional methods.[3][4][9]
Q4: Is this compound susceptible to degradation during the extraction process? A4: While specific degradation kinetics for this compound are not extensively documented, lignans and other polyphenolic compounds can be sensitive to high temperatures, prolonged exposure to light, and extreme pH conditions.[10][11] Methods that utilize high heat for extended periods, such as traditional heat reflux or Soxhlet extraction, may pose a higher risk of degradation compared to methods like SFE or UAE, which can be performed at lower temperatures.[7][12] It is advisable to use amber glassware and avoid excessive heat to maintain the stability of the compound.
Q5: What is a suitable analytical method for quantifying this compound in an extract? A5: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of lignans, including this compound.[3] Analysis is typically performed on a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and water mixture, often with a small amount of formic acid to improve peak shape.[13][14] Detection is commonly set around 250-254 nm, where dibenzocyclooctadiene lignans exhibit strong absorbance.[3][13]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion | Justification / Notes |
| Suboptimal Solvent | Optimize the solvent type and concentration. Ethanol (75-95%) and methanol are effective for lignan extraction.[1][5] | The polarity of the solvent is crucial for efficiently dissolving lignans. Non-polar solvents like hexane can also be used, but polar solvents are more common.[15][16] |
| Inadequate Solid-Liquid Ratio | Increase the solvent volume relative to the plant material. Ratios between 1:19 and 1:30 (g/mL) have been shown to be effective in various methods.[1][9] | A higher solvent volume ensures complete wetting of the plant material and creates a sufficient concentration gradient to drive the extraction process. |
| Insufficient Extraction Time/Power | For UAE, increase the extraction time (e.g., up to 70 min) or ultrasonic power.[5] For MSPD, desorption time can be up to 2.5 hours.[9] | Lignan extraction is diffusion-based. Time and energy input must be sufficient to allow the solvent to penetrate the plant matrix and solubilize the target compounds. |
| Poor Raw Material Quality | Ensure the Schisandra chinensis fruits are properly dried, stored, and ground to a consistent, fine powder (e.g., 120 mesh).[1] | The quality and physical state of the starting material significantly affect extraction efficiency. Smaller particle size increases the surface area available for extraction. |
Problem 2: High Level of Impurities in the Final Extract
| Potential Cause | Troubleshooting Suggestion | Justification / Notes |
| Co-extraction of Unwanted Compounds | Employ a more selective extraction method like MSPD or SFE.[6][9] With SFE, adjusting pressure and temperature can fine-tune selectivity.[17] | These methods offer better separation of target compounds from the plant matrix during the initial extraction step. |
| Pigment and Fat Contamination | Perform a pre-extraction (defatting) step with a non-polar solvent like hexane if using a polar solvent for the main extraction. | This removes lipids and other non-polar compounds that can interfere with subsequent analysis and purification. |
| Lack of Post-Extraction Cleanup | Introduce a purification step after extraction, such as silica gel column chromatography.[5] | A secondary chromatography step is highly effective for separating this compound from other co-extracted lignans and impurities. Petroleum ether/acetone mixtures are often used as eluents.[5] |
Comparative Data on Extraction Methods
The following table summarizes parameters and yields for various lignan extraction methods from Schisandra chinensis. Note that yields often represent the total of several major lignans and serve as a comparative measure of method efficiency.
| Extraction Method | Solvent | Time | Temperature | Key Parameters | Total Lignan Yield (mg/g) | Reference |
| MSPD | Absolute Ethanol | 2.5 h | 50 °C | Dispersant: Neutral Alumina; Sample/Dispersant Ratio: 1:2 | ~16.99 | [9] |
| STE | 75% Ethanol | 1 min | Ambient | Voltage: 180 V; Solid-Liquid Ratio: 1:19 g/mL | ~13.89 | [1] |
| UAE | 95% Ethanol | 70 min | 60 °C | Ultrasonic Power: 600 W; Solid-Liquid Ratio: 1:5 g/mL | 5.80 (Schisandrin B only) | [5] |
| MAE | 75% Ethanol | N/A | N/A | N/A | ~11.33 | [1] |
| SFE | Supercritical CO₂ (+ Ethanol) | N/A | 40-60 °C | Pressure: 20-35 MPa; Cosolvent: 0-10.8% Ethanol | N/A (Yield of seed oil reported) | [2] |
| HRE | 75% Ethanol | 2 h x 2 cycles | Reflux | Solid-Liquid Ratio: 1:10 g/mL | ~9.95 | [1] |
| SE | 75% Ethanol | 6 h | Reflux | Solid-Liquid Ratio: 1:10 g/mL | ~10.12 | [1] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for lignan extraction from Schisandra chinensis seeds.[5]
1. Preparation of Plant Material:
-
Dry the fruits of Schisandra chinensis at a controlled temperature (e.g., 40-50°C) until brittle.
-
Grind the dried fruits into a fine, homogenous powder (e.g., passing through a 120-mesh sieve). Store in a desiccator.
2. Extraction Procedure:
-
Accurately weigh 10 g of the dried powder into a 100 mL Erlenmeyer flask.
-
Add 50 mL of 95% ethanol to achieve a solid-liquid ratio of 1:5 (g/mL).
-
Place the flask in an ultrasonic water bath. Ensure the water level is equal to or higher than the solvent level in the flask.
-
Set the ultrasonic bath parameters: Temperature at 60°C, power at 600 W.
-
Sonicate for 70 minutes. Swirl the flask occasionally to ensure uniform extraction.
3. Sample Recovery:
-
After sonication, remove the flask and allow it to cool to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Wash the residue on the filter paper with a small amount of 95% ethanol (e.g., 2 x 10 mL) to recover any remaining extract.
-
Combine the filtrate and washings.
-
Concentrate the extract using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
-
The resulting crude extract can be dried further in a vacuum oven and stored at 4°C for future analysis or purification.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol outlines a general method for the quantitative analysis of this compound based on standard chromatographic conditions.[3][13]
1. Preparation of Standards and Samples:
-
Stock Standard Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 10 mL of methanol to prepare a 100 µg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a portion of the dried crude extract, dissolve it in a known volume of methanol, and sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Dilute if necessary to fall within the calibration range.
2. HPLC-UV System and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 254 nm.
3. Analysis and Calculation:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration. Verify the linearity (R² ≥ 0.999).
-
Inject the prepared sample solution in triplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Determine the final content of this compound in the original extract (e.g., in mg/g) by accounting for the initial weight and dilution factors.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: A general workflow for the extraction, purification, and analysis of this compound.
Signaling Pathway Diagram
Caption: this compound enhances mitochondrial biogenesis via the Sirt1/PGC-1α pathway.[18]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. [Simultaneous determination of five lignans from Schisandra chinensis by matrix solid-phase dispersion extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography [mdpi.com]
- 5. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KR101054903B1 - Extraction method of lignans from Schisandra chinensis seeds - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Gomisin G and Gomisin A
An Objective Guide for Researchers and Drug Development Professionals
Executive Summary
Both Gomisin G and Gomisin A exhibit anticancer effects through the modulation of key cellular processes, including cell cycle progression and apoptosis. However, their primary mechanisms and target cancer types appear to differ based on current research. This compound shows significant activity against triple-negative breast cancer and colon cancer by inducing G1 cell cycle arrest via inhibition of the PI3K/Akt signaling pathway. In contrast, Gomisin A has been shown to potentiate the effects of conventional chemotherapy in ovarian cancer through the suppression of oxidative stress and induction of G2/M cell cycle arrest, and to induce apoptosis in non-small cell lung cancer, also implicating the PI3K/Akt pathway.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Gomisin A in various cancer cell lines as reported in the literature. It is crucial to note that these values are from different studies and experimental conditions may vary, thus direct comparison should be approached with caution.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but significant growth inhibition at 10 µM | 72h | [1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly stated, but significant growth inhibition at 10 µM | 72h | [1][2] |
| LoVo | Colon Cancer | Not explicitly stated, but significant growth inhibition at 10 µM | 72h | [3][4] |
Table 2: IC50 Values of Gomisin A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| SKOV3 | Ovarian Cancer | Not explicitly stated, but enhanced paclitaxel sensitivity | 24h | [5] |
| A2780 | Ovarian Cancer | Not explicitly stated, but enhanced paclitaxel sensitivity | 24h | [5] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but inhibited cell viability | Not specified | [6] |
| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but inhibited cell viability | Not specified | [6] |
| CT26 | Colorectal Cancer | >100 µM | 48h | [7][8] |
| HT29 | Colorectal Cancer | >100 µM | 48h | [7][8] |
Mechanisms of Anticancer Activity
This compound
This compound primarily exerts its anticancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. In triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-468), this compound treatment leads to a significant reduction in the phosphorylation of Akt.[1][2] This inhibition of Akt activity results in the downregulation of Cyclin D1, a key protein in the G1 phase of the cell cycle. Consequently, cells are arrested in the G1 phase, leading to a halt in proliferation.[1][2] Notably, in these breast cancer cells, this compound did not significantly induce apoptosis.[1][2]
In colon cancer cells (LoVo), this compound also inhibits Akt phosphorylation.[3][4] However, in this cancer type, alongside G1 cell cycle arrest, this compound was found to induce apoptosis, as evidenced by an increase in cleaved PARP and Caspase-3 levels.[3][4]
Gomisin A
The anticancer activity of Gomisin A appears to be more multifaceted and context-dependent. In ovarian cancer cells (SKOV3 and A2780), Gomisin A enhances the efficacy of the chemotherapeutic drug paclitaxel by suppressing reactive oxygen species (ROS).[5] This leads to an enhanced cell cycle arrest at the G2/M phase.[5]
In non-small cell lung cancer (NSCLC), Gomisin A has been shown to inhibit cell viability and induce apoptosis.[6] This apoptotic effect is linked to the inhibition of the PI3K/Akt signaling pathway.[6] Furthermore, in colorectal cancer cells, Gomisin A induced G0/G1 phase arrest and apoptosis, which was mediated by the activation of AMPK and p38 signaling pathways.[7][8]
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/Akt pathway, leading to G1 arrest.
Caption: Gomisin A's diverse anticancer mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
This compound or Gomisin A stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Treat the cells with various concentrations of this compound or Gomisin A for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.[9]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Cyclin D1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration using a protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.[5]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.[5]
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion
This compound and Gomisin A are promising natural compounds with distinct anticancer properties. This compound demonstrates potent antiproliferative effects in triple-negative breast cancer and colon cancer primarily through the inhibition of the PI3K/Akt pathway and induction of G1 cell cycle arrest. Gomisin A exhibits a broader range of activities, including chemosensitization in ovarian cancer and apoptosis induction in non-small cell lung cancer, with mechanisms involving oxidative stress modulation and PI3K/Akt pathway inhibition. Further research, particularly direct comparative studies, is warranted to fully elucidate their therapeutic potential and to identify the most responsive cancer types for each compound. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of these natural products as novel anticancer agents.
References
- 1. This compound Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. This compound Suppresses the Growth of Colon Cancer Cells by Attenuation of AKT Phosphorylation and Arrest of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Gomisin G Shows Promise in Mitigating Muscle Atrophy: A Comparative Analysis with Standard Therapies
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the efficacy of Gomisin G, a lignan compound derived from Schisandra chinensis, in combating muscle atrophy compared to standard treatments. This guide provides a detailed analysis of experimental data, methodologies, and underlying signaling pathways, offering valuable insights for the development of novel therapeutics for muscle wasting conditions.
Muscle atrophy, the progressive loss of muscle mass and strength, is a debilitating condition associated with aging, disuse, and various diseases. Current standard treatments primarily involve physical therapies and nutritional support. This guide evaluates the potential of this compound as a pharmacological intervention by juxtaposing its performance against established methods.
Quantitative Efficacy: this compound vs. Standard Treatments
Experimental data from preclinical studies demonstrate that this compound exhibits significant efficacy in mitigating muscle atrophy. In a disuse-induced muscle atrophy mouse model, oral administration of this compound led to notable improvements in muscle strength and an increase in the cross-sectional area of muscle fibers.[1][2] Furthermore, at the molecular level, this compound was shown to decrease the expression of key muscle atrophy markers, such as myostatin, atrogin-1, and MuRF1, while concurrently increasing the expression of protein synthesis factors like mTOR and 4E-BP1.[1][2]
In vitro studies using H2O2-treated C2C12 myotubes further support these findings, showing a dose-dependent increase in protein synthesis with this compound treatment.[1][2][3]
Standard treatments for muscle atrophy, including resistance exercise training, amino acid supplementation, and neuromuscular electrical stimulation (NMES), also have demonstrated efficacy in numerous studies. Resistance exercise, for instance, has been shown to significantly preserve quadriceps muscle volume and prevent reductions in maximal voluntary contraction.[4] Amino acid supplementation has been found to support muscle anabolism and, in some cases, improve strength and recovery.[5] NMES has been effective in preventing the loss of muscle mass during periods of disuse, although its impact on preserving strength is less consistent.[6]
The following tables provide a structured comparison of the quantitative data from key studies on this compound and standard treatments for muscle atrophy.
Table 1: In Vivo Efficacy in Animal Models of Muscle Atrophy
| Treatment | Model | Key Outcomes | Quantitative Results | Reference |
| This compound | Disuse Muscle Atrophy (Mouse) | Grip Strength | Significant increase compared to vehicle | [1][2] |
| Muscle Fiber Cross-Sectional Area | Significant increase in gastrocnemius muscle | [1][2] | ||
| Atrophy Marker Expression (Atrogin-1, MuRF1) | Significant decrease in protein levels | [1][2] | ||
| Protein Synthesis Marker Expression (p-mTOR, p-4E-BP1) | Significant increase in phosphorylation | [1] | ||
| Resistance Exercise | Disuse Atrophy (Human) | Quadriceps Muscle Volume | Preservation of muscle volume (Mean Difference: 252.56) | [4] |
| Maximal Voluntary Contraction (Quadriceps) | Prevention of reduction (Mean Difference: 338.59) | [4] | ||
| Amino Acid Supplementation | Post-Orthopedic Surgery (Human) | Muscle Size/Composition | Superior outcomes in 3 out of 7 studies | [7] |
| Mobility | Favorable outcomes in 3 studies | [7] | ||
| Neuromuscular Electrical Stimulation (NMES) | Leg Immobilization (Human) | Quadriceps Cross-Sectional Area | No significant loss (vs. 3.5% loss in control) | [6] |
| Muscle Strength | Declined by 7% (vs. 9% decline in control) | [6] |
Table 2: In Vitro Efficacy in C2C12 Myotube Atrophy Models
| Treatment | Model | Key Outcomes | Quantitative Results | Reference |
| This compound | H2O2-induced atrophy | Protein Synthesis (Puromycin incorporation) | Dose-dependent increase | [1][2][3] |
| Atrophy Marker Expression (Atrogin-1, MuRF1) | Significant decrease in protein levels | [3] | ||
| Dexamethasone (inducer) | Dexamethasone-induced atrophy | Myotube Diameter | ~30% reduction in L6 myotubes | [8] |
| Atrogin-1 mRNA | ~2-fold increase in L6 myotubes | [8] | ||
| Cessation of Stretch (inducer) | Disuse atrophy model | Myotube Diameter | ~80% smaller than stretched cells | [9] |
| Calpain-dependent cleavage products | 2.2 to 3.5-fold increase | [9] |
Experimental Protocols
A thorough understanding of the methodologies employed in these studies is crucial for replication and further investigation.
This compound for Disuse Muscle Atrophy in Mice
-
Animal Model: Ten-week-old C57BL/6N male mice were subjected to spiral wire immobilization of one hindlimb for two weeks to induce disuse muscle atrophy.[1]
-
Treatment: Following the immobilization period, mice were orally administered this compound (1 mg/kg/day) for two weeks.[1]
-
Outcome Measures:
-
Grip Strength: Assessed using a grip strength meter.
-
Muscle Histology: Gastrocnemius (GA) muscle was dissected, fixed, and stained with hematoxylin and eosin (H&E) to measure the cross-sectional area (CSA) of muscle fibers using ImageJ software.[1]
-
Western Blotting: Protein expression levels of myostatin, atrogin-1, MuRF1, mTOR, and 4E-BP1 in the GA muscle were determined by Western blot analysis.[1]
-
Standard Treatment: Resistance Exercise Training for Disuse Atrophy in Humans
-
Study Design: A meta-analysis of randomized controlled trials was conducted.[4]
-
Intervention: Resistance exercise training (RET) was performed during a period of immobilization or disuse.
-
Outcome Measures:
In Vitro Model of H2O2-Induced Muscle Atrophy
-
Cell Culture: C2C12 myoblasts were differentiated into myotubes.
-
Atrophy Induction: Myotubes were treated with 1 mM hydrogen peroxide (H2O2) for 24 hours to induce oxidative stress-related atrophy.[3]
-
Treatment: this compound was added to the culture medium at various concentrations (e.g., 2.5, 5, 10 µM) during the H2O2 treatment.[3]
-
Outcome Measures:
Signaling Pathways: A Visual Comparison
The therapeutic effects of this compound and standard treatments are mediated by distinct yet interconnected signaling pathways that regulate the balance between protein synthesis and degradation in muscle cells.
This compound: Activating the Sirt1/PGC-1α Pathway
This compound is reported to exert its pro-myogenic and anti-atrophic effects by activating the Sirtuin 1 (Sirt1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway.[1][2] This pathway is a key regulator of mitochondrial biogenesis and function, which are crucial for muscle health.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance exercise training improves disuse-induced skeletal muscle atrophy in humans: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Amino Acid Supplementation on Muscle protein metabolism and adaptation: a narrative review of effects on muscle mass, strength, and sex differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuromuscular electrical stimulation prevents muscle disuse atrophy during leg immobilization in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Supplementation May Help Prevent Muscle Wasting After Orthopedic Surgery, but Additional Studies Are Warranted: A Systematic Review of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of hormone-induced atrophy of large myotubes from C2C12 and L6 cells: atrophy-inducible and atrophy-resistant C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cessation of cyclic stretch induces atrophy of C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Unveiling the In Vitro Mechanism of Gomisin G in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro mechanism of action of Gomisin G, a bioactive lignan isolated from Schisandra chinensis, against Sorafenib, the standard-of-care multi-kinase inhibitor for advanced hepatocellular carcinoma (HCC). We present a comparative analysis of their effects on key signaling pathways, supported by quantitative data and detailed experimental protocols.
Overview of Mechanisms of Action
This compound and Sorafenib inhibit cancer cell proliferation through distinct molecular pathways. This compound primarily targets the PI3K/Akt signaling cascade, a central regulator of cell survival and growth. In contrast, Sorafenib exerts its effects by inhibiting the Raf/MEK/ERK pathway and various receptor tyrosine kinases involved in angiogenesis and tumor progression.
-
This compound: Studies on colon and breast cancer cell lines demonstrate that this compound suppresses cell growth by reducing the phosphorylation of Akt, a key node in the PI3K/Akt pathway.[1][2] This inhibition can lead to two primary outcomes depending on the cell type:
-
Induction of Apoptosis: In cancer cells like the LoVo colon cancer line, the attenuation of Akt signaling by this compound results in the activation of the intrinsic apoptotic pathway, marked by an increase in cleaved Caspase-3 and cleaved PARP.[1][3]
-
Cell Cycle Arrest: In triple-negative breast cancer cells, this compound-mediated Akt inhibition leads to a decrease in Cyclin D1 levels, causing the cells to arrest in the G1 phase of the cell cycle.[2][4]
-
-
Sorafenib: As an established multi-kinase inhibitor, Sorafenib's anti-tumor activity is broader. It directly targets the Raf-1 kinase in the MAPK/ERK signaling pathway, which is crucial for cell proliferation.[5][6] Additionally, it inhibits receptor tyrosine kinases like VEGFR and PDGFR, which are vital for the tumor's blood supply (angiogenesis).[5] Its primary cellular outcomes in HCC cells include the induction of apoptosis and inhibition of proliferation.[5][7]
The diagram below illustrates the signaling pathway targeted by this compound.
Caption: this compound inhibits Akt phosphorylation, promoting either apoptosis or G1 cell cycle arrest.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) and key mechanistic details for this compound and Sorafenib in the human hepatocellular carcinoma cell line, HepG2.
| Feature | This compound | Sorafenib |
| IC50 in HepG2 (48h) | ~25-50 µM (estimated)* | 3.1 - 7.1 µM[5][8][9] |
| Primary Molecular Target | PI3K/Akt Pathway[1][2] | Raf/MEK/ERK Pathway, VEGFR, PDGFR[5][6] |
| Primary Cellular Outcome | Apoptosis / Cell Cycle Arrest[1][4] | Apoptosis / Proliferation Inhibition[5][7] |
| Mechanism of Action | Inhibits Akt phosphorylation[3] | Multi-kinase inhibition[5] |
*The IC50 value for this compound in HepG2 cells is an estimation based on its activity in other cancer cell lines, as specific data for HepG2 was not available in the cited literature.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays are provided below.
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability to determine the IC50 value of a compound.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
96-well flat-bottom plates
-
This compound and Sorafenib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count HepG2 cells. Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound and Sorafenib in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations (e.g., 0.1 to 100 µM). Include "vehicle-only" (DMSO) controls and "medium-only" blanks.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "medium-only" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Akt (Ser473) Analysis
This protocol is used to detect the phosphorylation status of Akt, confirming the mechanism of action of this compound.
Caption: Key steps for confirming protein phosphorylation status via Western blot.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA) supplemented with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v Bovine Serum Albumin (BSA) in TBST)[12]
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total-Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[1]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% acrylamide) and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Note: Using BSA is crucial for phospho-antibodies as milk contains casein, a phosphoprotein that can cause high background.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody for total Akt or a loading control like β-actin.[1]
References
- 1. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. This compound Suppresses the Growth of Colon Cancer Cells by Attenuation of AKT Phosphorylation and Arrest of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Camptothecin Sensitizes Hepatocellular Carcinoma Cells to Sorafenib- Induced Ferroptosis Via Suppression of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Bioactive Potential of Gomisin G and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gomisin G, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of the bioactivity of this compound with its natural and synthetic analogs, supported by experimental data and detailed methodologies. The information presented herein aims to facilitate further research and drug development efforts centered on this promising class of natural products.
Comparative Bioactivity of this compound and Its Analogs
The bioactivity of this compound has been primarily investigated in the contexts of muscle atrophy and cancer. It exhibits potent protective effects against muscle wasting and demonstrates significant cytotoxicity against various cancer cell lines. This section compares the quantitative bioactivity of this compound with its naturally occurring analogs and a representative synthetic analog of a related gomisin.
Table 1: Anti-cancer Activity of this compound and Natural Analogs against Colon Cancer Cells (LoVo)
| Compound | Concentration (µM) | Inhibition of Cell Viability (%) |
| This compound | 10 | Significant inhibition |
| Gomisin D | 10 | No significant inhibition |
| Gomisin J | 10 | No significant inhibition |
| Gomisin N | 10 | Mild suppressive effect |
| Gomisin O | 10 | No significant inhibition |
Data summarized from a study on the effects of various gomisins on LoVo colon cancer cells.
Table 2: Cytotoxicity of Synthetic Gomisin B Analogs against Various Cancer Cell Lines (IC50 in µM)
| Compound | SiHa (Cervical) | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | MIAPACA (Pancreatic) |
| Gomisin B (Parent) | >100 | >100 | >100 | >100 | >100 |
| Analog 5b | 0.24 | 0.87 | 1.24 | 2.45 | 1.89 |
| Analog 5a | 12.4 | 15.6 | 18.2 | 21.4 | 25.1 |
| Analog 5c | 8.9 | 11.2 | 13.5 | 16.8 | 19.3 |
| Doxorubicin (Control) | 0.89 | 1.23 | 1.56 | 1.89 | 2.12 |
Data from a study on the design, synthesis, and biological evaluation of novel Gomisin B analogs.[1][2] This table highlights the potent anti-cancer activity of a synthetic analog (5b) compared to the parent compound and a standard chemotherapeutic drug.
Key Bioactivities and Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Amelioration of Muscle Atrophy
This compound has been shown to improve muscle strength and counteract muscle atrophy by enhancing mitochondrial biogenesis and function.[3] This is achieved through the activation of the Sirt1/PGC-1α signaling pathway.[3]
Caption: this compound activates the Sirt1/PGC-1α pathway to promote mitochondrial biogenesis.
Anti-Cancer Activity
This compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell types, including triple-negative breast cancer and colon cancer. Its mechanism of action involves the inhibition of the AKT/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.
Caption: this compound inhibits the AKT/mTOR pathway, leading to reduced cell proliferation and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or its analogs for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
This assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the compounds of interest.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with a solution of 0.5% crystal violet in 25% methanol.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.[5][6][7]
Muscle Atrophy Model and Analysis
The C2C12 cell line is a mouse myoblast cell line commonly used to study myogenesis.
-
Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch to a differentiation medium (DMEM with 2% horse serum) when cells reach 80-90% confluency.[8]
-
Atrophy Induction: To induce atrophy, treat the differentiated myotubes with an atrophy-inducing agent such as dexamethasone (100 µM) or by starvation (e.g., incubation in Earle's Balanced Salt Solution) for a specified period (e.g., 24 hours).[9][10]
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Sirt1, PGC-1α, p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.[11][12][13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[15][16][17][18][19]
-
Cell Harvesting and Fixation: Harvest the treated cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Caption: A generalized workflow for screening the bioactivity of this compound and its analogs.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly in the areas of muscle atrophy and oncology. While direct comparative data for a wide range of synthetic this compound analogs is currently limited in the public domain, the available information on its natural analogs and synthetic derivatives of related gomisins provides a strong foundation for future research. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the therapeutic promise of this compound and to design novel, more potent synthetic analogs. The exploration of structure-activity relationships through the synthesis and evaluation of new analogs will be a critical next step in translating the potential of this fascinating natural product into clinical applications.
References
- 1. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Changes in PGC‐1α/SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Changes in PGC‐1α/SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. biocompare.com [biocompare.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Gomisin G
For researchers, scientists, and drug development professionals, the accurate quantification of Gomisin G, a bioactive lignan found in Schisandra chinensis, is crucial for quality control, pharmacokinetic studies, and formulation development. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented here is a synthesis of established methodologies for the analysis of this compound and structurally related lignans.
This guide will delve into the experimental protocols and performance characteristics of each method, offering a clear comparison to aid in the selection of the most appropriate technique for specific research needs.
Method Performance: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS for this compound analysis depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine quality control of raw materials and finished products, LC-MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, such as pharmacokinetics, where trace-level detection is often required.
The following table summarizes the key performance parameters for both methods based on published data for this compound and similar lignans.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5.0–1000 ng/mL (for Schizandrin)[1][2] | 1–4000 ng/mL (for Gomisin D)[3][4][5] |
| Correlation Coefficient (R²) | > 0.999 (for Schizandrin)[1][2] | 0.993 - >0.999[2][3][4][5] |
| Limit of Quantification (LOQ) | 5 ng/mL (for Schizandrin)[1][2] | 0.14 - 0.42 µg/mL (for Gomisin M2) |
| Intra-day Precision (%RSD) | 0.40 - 1.44% (for Schisandrin) | 1.9 - 12.9% (for Gomisin D)[3][4][5] |
| Inter-day Precision (%RSD) | 0.07 - 1.02% (for Schisandrin) | 1.9 - 12.9% (for Gomisin D)[3][4][5] |
| Recovery | 92.25 - 101.17% (for various lignans)[1] | 79.2 - 86.3% (for Gomisin D)[3][4][5] |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS are crucial for reproducible results. The following sections outline typical experimental conditions for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape. A typical mobile phase could be a mixture of water–acetonitrile–formic acid (70:30:0.1)[1].
-
Flow Rate: 0.6 - 1.0 mL/min[1].
-
Detection Wavelength: 254 nm[1].
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Extraction of this compound from the matrix (e.g., powdered herb, formulation) using a suitable solvent such as methanol or ethanol.
-
Sonication or vortexing to ensure complete extraction.
-
Centrifugation or filtration to remove particulate matter.
-
Dilution of the extract to fall within the calibration curve range.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex biological matrices like plasma.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)[3][4].
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: For a related compound, Gomisin D, the transition m/z 531.2 → 383.1 was used for quantification[3][4][5]. The specific transition for this compound would need to be determined by direct infusion.
-
-
Sample Preparation (for plasma samples):
-
Protein precipitation is a common and effective method. Acetonitrile is frequently used for this purpose[3][4].
-
An aliquot of the plasma sample is mixed with acetonitrile (typically in a 1:2 or 1:3 ratio).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and can be directly injected or evaporated and reconstituted in the mobile phase.
-
Method Selection and Workflow
The selection of an analytical method is a critical step in the research and development process. The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis, highlighting the key differences between the HPLC and LC-MS methods.
Caption: Experimental workflow for this compound analysis using HPLC and LC-MS.
The logical relationship between the two methods in terms of their primary advantages is depicted in the following diagram.
Caption: Key attributes of HPLC-UV and LC-MS/MS for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Natural Compounds for Mitochondrial Biogenesis: Gomisin G in Focus
For Researchers, Scientists, and Drug Development Professionals
The intricate process of mitochondrial biogenesis, the generation of new mitochondria, is a critical cellular response to increased energy demand and is fundamental for maintaining metabolic homeostasis. Dysfunctional mitochondrial biogenesis is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and age-related decline. Consequently, the identification and characterization of compounds that can modulate this process are of significant interest in drug discovery and development. This guide provides a comparative analysis of Gomisin G, a lignan from Schisandra chinensis, alongside other well-studied natural compounds—Resveratrol, Quercetin, and Epigallocatechin gallate (EGCG)—for their ability to induce mitochondrial biogenesis, supported by experimental data and detailed protocols.
Comparative Analysis of Bioactive Compounds
The following table summarizes the quantitative effects of this compound, Resveratrol, Quercetin, and EGCG on key markers of mitochondrial biogenesis from various experimental models.
| Compound | Cell Type/Model | Concentration/Dosage | PGC-1α Expression (Fold Change) | NRF1 Expression (Fold Change) | mtDNA Content (Fold Increase) | ATP Levels | Key Signaling Pathway(s) |
| This compound | Disuse muscle atrophic mice | 1 mg/kg/day | Upregulated (qualitative)[1][2] | Upregulated (qualitative)[1][2] | Increased (qualitative)[1][2] | Increased (qualitative)[1][2] | Sirt1/PGC-1α[1][2] |
| Resveratrol | Human Coronary Arterial Endothelial Cells (CAECs) | 10 µM | Upregulated (qualitative)[3] | Upregulated (qualitative)[3] | ~1.5[3] | Not specified | SIRT1/eNOS[3] |
| db/db mice aorta | Not specified | Normalized to control levels[3] | Normalized to control levels[3] | Normalized to control levels[3] | Not specified | SIRT1[3] | |
| Quercetin | Mouse Soleus Muscle | 25 mg/kg for 7 days | ~2.0 (mRNA) | Not specified | ~2.0 | Not specified | PGC-1α/SIRT1 |
| HepG2 cells | 15 µM | Upregulated (qualitative)[4] | Upregulated (qualitative)[4] | Upregulated (qualitative)[4] | Not specified | HO-1/CO system[4] | |
| EGCG | HepG2 cells | 10 µmol/L for 24h | ~2.0 (mRNA)[5][6] | Not specified | Not specified | Not specified | PGC-1α promoter activation[5][6] |
| Differentiated 3T3-L1 adipocytes | 10 µmol/L for 24h | ~2.84 (mRNA)[5][6] | Not specified | Not specified | Not specified | PGC-1α promoter activation[5][6] | |
| EGCG Derivative (3f) | Hepa1-6 cells | Not specified | 4.0[7] | 1.6[7] | 1.5[7] | 1.5-fold increase[7] | p-AMPK/SIRT1/ERRα[7] |
Signaling Pathways in Mitochondrial Biogenesis
The induction of mitochondrial biogenesis by these natural compounds predominantly converges on the activation of key regulatory proteins. The SIRT1/PGC-1α axis is a central pathway. Deacetylation of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) by SIRT1 (Sirtuin 1) leads to its activation. Activated PGC-1α then co-activates nuclear respiratory factors (NRF1 and NRF2), which in turn stimulate the expression of mitochondrial transcription factor A (TFAM), a key protein for mitochondrial DNA (mtDNA) replication and transcription.
Figure 1: Signaling pathways of natural compounds in mitochondrial biogenesis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol allows for the relative quantification of mtDNA compared to nuclear DNA (nDNA).
a. DNA Extraction:
-
Isolate total DNA from cells or tissues using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
b. qPCR Primer Design:
-
Design primers for a mitochondrial-encoded gene (e.g., MT-CO1, ND1) and a single-copy nuclear-encoded gene (e.g., B2M, RPPH1). Ensure primers have similar melting temperatures and produce amplicons of comparable size.
c. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for either the mitochondrial or nuclear target, and nuclease-free water.
-
Add a standardized amount of template DNA (e.g., 10 ng) to each well of a 96-well qPCR plate.
-
Run the qPCR plate on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
d. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets.
-
Calculate the difference in Ct values (ΔCt) between the nuclear and mitochondrial targets (ΔCt = CtnDNA - CtmtDNA).
-
The relative mtDNA content can be expressed as 2ΔCt.
Western Blotting for PGC-1α Protein Expression
This protocol details the detection and quantification of PGC-1α protein levels.
a. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature a standardized amount of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PGC-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensity for PGC-1α and a loading control (e.g., β-actin, GAPDH) using densitometry software.
-
Normalize the PGC-1α band intensity to the loading control to determine the relative protein expression.
Measurement of Cellular ATP Levels
This protocol describes a common method for quantifying cellular ATP using a luciferase-based assay.
-
Culture cells in a 96-well plate and treat with the compounds of interest.
-
Lyse the cells to release ATP using a lysis buffer provided in a commercial ATP assay kit.
-
Add the luciferase-luciferin substrate solution to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Generate a standard curve with known ATP concentrations to calculate the ATP concentration in the samples.
-
Normalize the ATP concentration to the total protein content in each well.
SIRT1 Activity Assay
This protocol outlines a fluorometric method to measure SIRT1 deacetylase activity.
-
Prepare nuclear extracts from treated and control cells.
-
Incubate the nuclear extracts with a fluorogenic acetylated peptide substrate and NAD+.
-
The deacetylation of the substrate by SIRT1 makes it susceptible to a developing enzyme, which releases a fluorescent group.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The fluorescence intensity is directly proportional to the SIRT1 activity.
-
A known SIRT1 inhibitor (e.g., nicotinamide) can be used as a negative control.
Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for identifying and validating natural compounds that modulate mitochondrial biogenesis.
Figure 2: Experimental workflow for screening mitochondrial biogenesis-inducing compounds.
Conclusion
This compound, along with Resveratrol, Quercetin, and EGCG, demonstrates significant potential as an inducer of mitochondrial biogenesis. These natural compounds activate key signaling pathways, primarily the SIRT1/PGC-1α axis, leading to increased mitochondrial mass and function. While the quantitative data for this compound's direct impact on PGC-1α and NRF1 expression requires further investigation for a precise fold-change comparison, its established mechanism of action and positive effects on mtDNA and ATP levels position it as a promising candidate for further research. The provided experimental protocols and workflow offer a robust framework for the continued exploration and validation of these and other natural compounds in the context of mitochondrial health and the development of novel therapeutics for a range of mitochondrial-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGC-1α plays a functional role in exercise-induced mitochondrial biogenesis and angiogenesis but not fiber-type transformation in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stiffer-Matrix-Induced PGC-1α Upregulation Enhanced Mitochondrial Biogenesis and Oxidative Stress Resistance in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGC-1α, Inflammation, and Oxidative Stress: An Integrative View in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Gomisin G vs. Gomisin J: A Comparative Analysis of Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of two lignans, Gomisin G and Gomisin J, on various cancer cell lines. The information presented is based on published experimental data to facilitate objective evaluation for research and drug development purposes.
Summary of Differential Effects
This compound and Gomisin J, both derived from Schisandra chinensis, exhibit distinct anticancer activities depending on the cancer cell type. This compound primarily induces cell cycle arrest at the G1 phase through inhibition of the PI3K/Akt signaling pathway. Its apoptotic effect is cell-line dependent, being observed in colon cancer cells but not in triple-negative breast cancer (TNBC) cells. In contrast, Gomisin J demonstrates a broader cytotoxic profile, inducing both apoptosis and necroptosis. A notable characteristic of Gomisin J is its ability to induce necroptosis in apoptosis-resistant cancer cells, highlighting its potential for overcoming certain forms of drug resistance.
Quantitative Data Comparison
The following tables summarize the quantitative data on the effects of this compound and Gomisin J on different cancer cell lines.
Table 1: IC50 Values for this compound and Gomisin J
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Duration (h) | Assay |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | ~10-20 | 72 | MTT |
| This compound | LoVo | Colon Cancer | ~10 | 72 | MTT |
| Gomisin J | MCF7 | Breast Cancer (ER+) | <10 µg/mL | 72 | MTT |
| Gomisin J | MDA-MB-231 | Triple-Negative Breast Cancer | <10 µg/mL | 72 | MTT |
Note: IC50 values for Gomisin J are reported from a study using µg/mL. The molecular weight of Gomisin J is 388.5 g/mol , allowing for conversion to µM.
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells (Annexin V+) |
| MDA-MB-231 | This compound (10 µM, 72h) | Increased | Decreased | Decreased | No significant increase |
| LoVo | This compound (10 µM, 72h) | Increased | Decreased | Not specified | Increased |
Table 3: Differential Induction of Cell Death by Gomisin J
| Cell Line | Treatment (Concentration, Time) | % Apoptosis | % Necroptosis |
| MCF7 | Gomisin J (Concentration-dep.) | Low | High |
| MDA-MB-231 | Gomisin J (Concentration-dep.) | High | Low |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Gomisin J. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with this compound or Gomisin J for the specified duration.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both floating and adherent cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Western Blotting
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, Cyclin D1, PARP, Caspase-3) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Workflows
This compound Signaling Pathway in TNBC and Colon Cancer
Caption: this compound inhibits the PI3K/Akt pathway, leading to G1 arrest.
Gomisin J-Induced Cell Death Pathways
Caption: Gomisin J induces both apoptosis and necroptosis in breast cancer cells.
Comparative Experimental Workflow
Caption: Workflow for comparing the anticancer effects of this compound and J.
A Comparative Guide to the In Vitro Efficacy of Gomisin G and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anticancer properties of Gomisin G, a lignan derived from Schisandra chinensis, and paclitaxel, a widely used chemotherapeutic agent. The following sections present available experimental data on their cytotoxic effects, delve into their distinct mechanisms of action, and provide comprehensive protocols for key evaluative assays.
Comparative Cytotoxicity: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The tables below summarize the reported IC50 values for this compound and paclitaxel in two cancer cell lines: MDA-MB-231 (triple-negative breast cancer) and LoVo (colorectal cancer). It is important to note that direct comparative studies under identical experimental conditions are limited, and the IC50 values for paclitaxel, in particular, can show significant variability based on the specific assay conditions and exposure times[1][2][3][4].
Table 1: IC50 Values in MDA-MB-231 Cells
| Compound | Concentration | Incubation Time | Reference |
| This compound | ~10 µM (for effect) | 72h | [5][6] |
| Paclitaxel | 3 nM - 0.3 µM | Not Specified | [3][7] |
| Paclitaxel | 16 nM | Not Specified | [3] |
| Paclitaxel | 294.70 nM | 48h | [7] |
| Paclitaxel | 0.15 µM | 72h | [4] |
| Paclitaxel | 0.037 µM | Not Specified | [8] |
Table 2: IC50 Values in LoVo Cells
| Compound | Concentration | Incubation Time | Reference |
| This compound | Dose-dependent effect | 24h, 48h, 72h | [9] |
| Paclitaxel | 2.5 - 7.5 nM | 24h | [10] |
Mechanisms of Action: Two Distinct Pathways to Cell Death
This compound and paclitaxel employ fundamentally different strategies to inhibit cancer cell growth. This compound primarily targets a key cell survival signaling pathway, while paclitaxel disrupts the physical machinery of cell division.
This compound: Targeting the PI3K/Akt Signaling Pathway
This compound exerts its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival[9][11]. In cancer cells, this pathway is often overactive.
Specifically, this compound has been shown to:
-
Reduce Akt Phosphorylation: It decreases the phosphorylation of Akt, a key kinase in the pathway, thereby inactivating it[5][9].
-
Downregulate Cyclin D1: Inhibition of the Akt pathway leads to a decrease in the levels of Cyclin D1, a protein essential for the progression of the cell cycle from the G1 to the S phase[5].
-
Induce G1 Cell Cycle Arrest: By reducing Cyclin D1, this compound causes the cells to arrest in the G1 phase of the cell cycle, preventing DNA replication and cell division[5].
-
Promote Apoptosis (in some cell lines): In LoVo colon cancer cells, this compound treatment leads to an increase in the levels of cleaved poly-ADP ribose polymerase (PARP) and Caspase-3, which are key markers of apoptosis, or programmed cell death[9].
Caption: this compound inhibits the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.
Paclitaxel: A Disruptor of Microtubule Dynamics
Paclitaxel's mechanism of action is centered on its ability to interfere with the normal function of microtubules, which are essential components of the cell's cytoskeleton and play a crucial role in cell division[12].
The key effects of paclitaxel include:
-
Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes the microtubule polymer, preventing its disassembly[13]. This creates highly stable, non-functional microtubules.
-
Mitotic Arrest: The stabilized microtubules disrupt the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase[12].
-
Induction of Apoptosis: The prolonged mitotic arrest triggers a cellular checkpoint that, when it cannot be resolved, initiates apoptosis[13]. This process often involves the phosphorylation of the anti-apoptotic protein Bcl-2, which can inactivate its protective function, and the activation of a cascade of caspases[13][14].
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. Combinatorial TGF-β attenuation with paclitaxel inhibits the epithelial-to-mesenchymal transition and breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. scitepress.org [scitepress.org]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel-induced apoptosis may occur without a prior G2/M-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gomisin G: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This document provides essential procedural guidance for the proper disposal of Gomisin G, a lignan found in Schisandra chinensis, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, safety glasses or chemical goggles, and a dust respirator[2][3]. Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood[2].
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Label a dedicated waste container clearly as "this compound Waste."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. This compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis[2].
-
-
Containerization :
-
Place solid this compound waste, including contaminated consumables such as weigh boats and pipette tips, directly into the labeled waste container.
-
For solutions containing this compound, use a sealable, non-reactive container.
-
-
Spill Management :
-
In the event of a spill, immediately clean the area while wearing appropriate PPE[2].
-
Sweep up solid spills and place the material into a suitable container for disposal[2].
-
Decontaminate the spill site. A 10% caustic solution has been suggested for decontamination, followed by ventilation of the area[2].
-
Collect any spillage and dispose of it in an approved waste disposal plant[3].
-
-
Final Disposal :
-
Dispose of the sealed this compound waste container through your institution's hazardous waste management program.
-
Do not dispose of this compound with household garbage or allow it to enter the sewage system[4]. Due to its potential harm to aquatic life, preventing entry into drains and water courses is essential[2][3].
-
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Protective gloves, safety glasses/goggles, dust respirator. | [2][3] |
| Handling Environment | Well-ventilated area, laboratory fume hood recommended. | [2] |
| Incompatible Materials | Strong oxidants, strong acids/alkalis, heat. | [2] |
| Spill Cleanup | Sweep up, place in a suitable container, decontaminate the area. | [2] |
| Disposal Route | Approved hazardous waste disposal plant. | [3] |
| Environmental Precautions | Do not allow entry into drains or water courses. May be harmful to the aquatic environment. | [2][3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Disclaimer: The information provided is based on publicly available safety data sheets and should be used as a general guide. Always consult your institution's specific safety and disposal protocols and the most current safety data sheet for this compound before handling and disposal.
References
Personal protective equipment for handling Gomisin G
Essential Safety and Handling Guide for Gomisin G
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it is crucial to handle it with care, avoiding all direct contact and inhalation.[1] The recommended personal protective equipment is summarized below.
| Protection Type | Required Equipment | Specification & Rationale |
| Respiratory Protection | Dust Respirator | Use when handling the powdered form to prevent inhalation.[1] Work should be conducted in a laboratory fume hood where possible.[1] |
| Hand Protection | Protective Gloves | Wear appropriate chemical-resistant gloves to prevent skin contact.[1] |
| Eye Protection | Safety Glasses / Chemical Goggles | Wear safety glasses.[1] Use chemical goggles if there is a risk of splashing.[1] |
| Skin and Body Protection | Laboratory Coat | Wear a fully fastened lab coat or appropriate protective clothing to prevent skin exposure.[1] |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to maintaining the stability of this compound and ensuring laboratory safety.
Storage:
-
Store in a tightly sealed container.[1]
-
Protect from air and light.[1]
-
Refrigerate or freeze at 2-8°C for optimal stability.[1]
Handling:
-
Preparation: Always work in a well-ventilated area, preferably within a laboratory fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1]
-
Avoid Ingestion/Inhalation: Do not ingest or inhale the compound.[1]
-
Ignition Sources: Keep away from heat and sources of ignition.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Remove and wash contaminated clothing before reuse.[1]
Emergency Procedures and First Aid
Immediate and appropriate action is required in the event of accidental exposure.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual from the exposure area to fresh air immediately. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[1] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Cleanup:
-
Evacuate: Ensure uninvolved personnel evacuate to a safe area.[1]
-
Ventilate: Ventilate the spill area.
-
Contain: Wearing the appropriate PPE as outlined in Section 1, sweep up the spilled solid material.[1] Avoid generating dust.[1]
-
Collect: Place the swept-up material into a suitable, sealed container for disposal.[1]
-
Decontaminate: Decontaminate the spill site with a 10% caustic solution and allow the area to ventilate until disposal is complete.[1]
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste containers must be clearly labeled with the contents.[2]
-
Do not allow the product to enter drains.[1]
Operational Workflow and Scientific Context
Workflow for Safe Handling of this compound
The following diagram outlines the standard operational workflow for handling this compound, from receipt to disposal, ensuring safety at each step.
Caption: Workflow for the safe handling of this compound in a laboratory environment.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol describes a general procedure for preparing a stock solution of this compound for use in in vitro cell culture experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Spatula
-
Weighing paper
-
Appropriate volumetric flask
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Pre-calculation: Determine the required mass of this compound to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is 536.57 g/mol .[3]
-
PPE and Environment: Don all required PPE (lab coat, gloves, safety goggles) and perform all subsequent steps within a certified chemical fume hood.
-
Weighing: Place a piece of weighing paper on the analytical balance and tare it. Carefully use a clean spatula to weigh out the calculated amount of this compound powder.
-
Dissolving: Transfer the powder to the volumetric flask. Add a portion of the total required volume of DMSO and gently swirl to dissolve the compound completely. Once dissolved, add DMSO to the final target volume.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C as per your laboratory's standard operating procedures.
Biological Context: Signaling Pathway Inhibition
This compound is a lignan isolated from Schisandra chinensis that has been studied for various biological activities, including anti-HIV, anti-inflammatory, and anti-cancer effects.[4][5] One of its noted mechanisms of action in cancer cell lines is the inhibition of the PI3K/Akt signaling pathway by suppressing the phosphorylation of AKT, a key protein in cell survival and proliferation.[4][6]
References
- 1. chemfaces.com [chemfaces.com]
- 2. chemistry.gatech.edu [chemistry.gatech.edu]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of Schisandra chinensis lignans on hypoxia-induced PC12 cells and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
